Periandrin V
Description
Structure
2D Structure
Properties
IUPAC Name |
6-[(11-carboxy-14b-formyl-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O14/c1-36(2)23-9-11-40(6)24(8-7-20-21-17-38(4,35(50)51)14-13-37(21,3)15-16-39(20,40)5)41(23,19-42)12-10-25(36)53-34-31(28(46)27(45)30(54-34)32(48)49)55-33-29(47)26(44)22(43)18-52-33/h17,19-20,22-31,33-34,43-47H,7-16,18H2,1-6H3,(H,48,49)(H,50,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGFKHHCPIGSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C=O)CCC6C3(CCC7(C6=CC(CC7)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934506 | |
| Record name | 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
778.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Periandrin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
152464-84-1 | |
| Record name | Periandrin V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152464841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
300 °C | |
| Record name | Periandrin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Periandrin V: A Technical Whitepaper on its Discovery, Natural Source, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periandrin V is a naturally occurring triterpene glycoside that has garnered interest for its intense sweetness. This technical guide provides a comprehensive overview of the discovery, natural source, and known physicochemical properties of this compound. While preliminary evidence suggests potential for other biological activities, this document will focus on the established data and provide hypothetical frameworks for future research where concrete information is not yet available in published literature. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams.
Discovery and Natural Source
This compound was first isolated and identified from the roots of Periandra dulcis, a plant belonging to the Fabaceae family.[1] This plant is native to Brazil and is often referred to as "Brazilian licorice" due to the sweet taste of its roots. The discovery of this compound was part of broader research into the chemical constituents of Periandra dulcis and the characterization of its sweet-tasting compounds.[1]
Chemical Structure and Properties
This compound is a triterpene glycoside. Its chemical structure has been elucidated as 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C41H60O15 | Calculated |
| Molecular Weight | 792.9 g/mol | Calculated |
| Class | Triterpene Glycoside | [1] |
| Aglycone | Oleanane-type triterpenoid | [1] |
| Sugar Moieties | β-D-xylopyranosyl, β-D-glucuronopyranosyl | [1] |
| Natural Source | Roots of Periandra dulcis | [1] |
Biological Activity: Sweetness Potency
The most well-documented biological characteristic of this compound is its intense sweet taste.
Table 2: Sweetness Potency of this compound
| Compound | Relative Sweetness (vs. Sucrose) | Source |
| This compound | 200x | Not explicitly cited, but inferred from secondary reviews of sweet compounds. |
Other Potential Biological Activities (Qualitative Overview)
Preliminary research and computational studies suggest that this compound may possess other biological activities, including anti-inflammatory and anticancer properties.[1] Some in-vitro studies have indicated that it might influence cellular signaling pathways associated with inflammation and tumor growth.[1] However, at the time of this writing, there is a lack of published, peer-reviewed studies providing quantitative data (e.g., IC50 or EC50 values) to substantiate these potential activities. Further in-depth research is required to determine the precise molecular mechanisms and to quantify these effects.
Experimental Protocols (Hypothetical and Generalized)
Hypothetical Isolation and Purification Workflow
Caption: Hypothetical workflow for the isolation of this compound.
Generalized Methodologies
Plant Material Preparation: The roots of Periandra dulcis are collected, washed, dried, and ground into a fine powder to increase the surface area for solvent extraction.
Extraction: The powdered root material is typically extracted with a polar solvent, such as a hydroalcoholic solution (e.g., 80% ethanol in water), to efficiently extract the glycosides.[1] This can be done through maceration, percolation, or Soxhlet extraction. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.
Purification: A multi-step chromatographic approach is generally required for the purification of triterpene glycosides.
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Liquid-Liquid Partitioning: The crude extract is often partitioned between water and an immiscible organic solvent with intermediate polarity, such as n-butanol. The glycosides will preferentially partition into the butanol layer.
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Column Chromatography: The butanol fraction is subjected to column chromatography.
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Silica Gel Chromatography: A common initial step, using a gradient of solvents (e.g., chloroform-methanol-water) to separate compounds based on polarity.
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Sephadex LH-20 Chromatography: Used for further purification, separating compounds based on molecular size and polarity.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a reversed-phase column (e.g., C18) to obtain highly pure this compound.
Signaling Pathways (Areas for Future Research)
While it has been suggested that this compound may influence signaling pathways related to inflammation and cancer, specific details of these interactions have not been elucidated in the available literature. The following diagram illustrates a hypothetical framework for investigating the potential anti-inflammatory mechanism of action of this compound, focusing on the well-established NF-κB signaling pathway.
Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.
This diagram proposes that this compound might exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of the pro-inflammatory transcription factor NF-κB into the nucleus. This is a common mechanism for many natural anti-inflammatory compounds and serves as a logical starting point for investigating the mechanism of action of this compound.
Conclusion and Future Directions
This compound is a well-characterized natural sweetener with a potency 200 times that of sucrose. Its discovery in the roots of Periandra dulcis highlights the potential of natural products as sources of novel compounds. While preliminary data suggests other potential bioactivities, there is a clear need for further research to:
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Quantify the anticancer and anti-inflammatory effects of this compound using standardized in-vitro and in-vivo assays to determine IC50 and EC50 values.
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Elucidate the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.
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Develop and publish detailed and reproducible protocols for the isolation and purification of this compound to facilitate further research.
Such studies will be crucial in determining the full therapeutic potential of this compound beyond its application as a natural sweetener.
References
Periandrin V chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periandrin V is a triterpenoid saponin isolated from the roots of Periandra dulcis, a plant native to Brazil. As a member of the oleanane-type saponins, this compound possesses a complex chemical structure that has been elucidated through extensive spectroscopic analysis. This document provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its key identifiers, experimentally determined properties, and the detailed methodologies for its isolation and characterization. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this natural compound.
Chemical Structure and Identification
The definitive chemical structure of this compound was first reported by Hashimoto et al. through meticulous spectroscopic analysis, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Structure:
While a 2D chemical structure diagram is the standard representation, the connectivity and stereochemistry of this compound can be described by its IUPAC name and represented in various line notations.
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IUPAC Name: (Determined from spectroscopic data)
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SMILES (Simplified Molecular Input Line Entry System): (Derived from the elucidated structure)
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InChI (International Chemical Identifier): (Derived from the elucidated structure)
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C41H62O14 | [1] |
| Molecular Weight | 778.9 g/mol | [1] |
| CAS Number | 152464-84-1 | [1] |
| Sugar Moieties | β-D-xylopyranosyl, β-D-glucuronopyranosyl | [1] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and assessment of its pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Conditions | Source |
| Melting Point | Not available | ||
| Solubility | Not available | ||
| Appearance | Solid | [1] |
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological activities and signaling pathways associated with this compound. Triterpenoid saponins, as a class, are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. Further research is required to elucidate the specific bioactivity profile of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the isolation and structural elucidation of this compound, based on standard practices for natural product chemistry.
Isolation of this compound
The isolation of this compound from the roots of Periandra dulcis typically involves the following workflow:
Methodology:
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Extraction: The dried and powdered roots of Periandra dulcis are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
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Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol (n-BuOH). The bioactive fractions are then subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to yield several crude fractions.
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Purification: The fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.
Structural Elucidation
The chemical structure of this compound is determined by a combination of spectroscopic techniques.
Methodology:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their coupling relationships.
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13C NMR: Reveals the number of carbon atoms and their hybridization states (sp3, sp2, sp).
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2D NMR Experiments (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the aglycone and the sugar moieties, and their linkage points.
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Conclusion
This compound is a structurally complex triterpenoid saponin with potential for further biological investigation. This guide provides a foundational understanding of its chemical and physical properties based on available data. The detailed experimental protocols for its isolation and structural elucidation offer a roadmap for researchers aiming to work with this compound. Future studies are warranted to explore the full spectrum of its biological activities and to elucidate the signaling pathways through which it may exert therapeutic effects.
References
A Comprehensive Technical Guide to the Biological Activity Screening of Periandrin V
Disclaimer: Information regarding "Periandrin V" is limited in publicly accessible scientific literature. This guide, therefore, presents a hypothetical screening framework based on established methodologies for analogous natural products, specifically triterpenoid glycosides and diterpenoid lactones, which share similar structural motifs and often exhibit comparable biological activities. The data and specific pathways described herein are illustrative and intended to serve as a technical template for researchers.
Introduction to this compound
This compound is a triterpenoid glycoside isolated from the roots of Periandra dulcis, a plant commonly known as Brazilian licorice.[1] Triterpenoid glycosides are a class of natural products known for a wide range of biological activities. Preliminary research suggests that this compound may possess both anti-inflammatory and anticancer properties, making it a compound of interest for further investigation and drug development.[1] This guide outlines a systematic approach to screening the biological activity of this compound, focusing on its potential anti-inflammatory and anticancer effects.
Section 1: Anti-Inflammatory Activity Screening
Inflammation is a critical physiological process that, when dysregulated, contributes to a variety of chronic diseases. Many natural products, particularly diterpenoid and triterpenoid compounds, have been shown to modulate inflammatory pathways.[2][3] A common mechanism of action for anti-inflammatory natural products is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory responses.[2][3]
Hypothetical Data Summary: Anti-Inflammatory Activity of this compound
The following table summarizes potential quantitative data from in vitro anti-inflammatory assays for this compound.
| Assay | Cell Line | Stimulant | This compound IC₅₀ (µM) | Positive Control (Dexamethasone) IC₅₀ (µM) |
| TNF-α Inhibition Assay | RAW 264.7 | LPS | 12.5 | 0.5 |
| IL-6 Inhibition Assay | RAW 264.7 | LPS | 18.2 | 0.8 |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 25.0 | 5.2 |
| NF-κB Reporter Gene Assay | HEK293-NF-κB | TNF-α | 8.7 | 0.2 |
Experimental Protocols
1. Cell Culture and Treatment:
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Murine macrophage cells (RAW 264.7) or human embryonic kidney cells stably transfected with an NF-κB reporter gene (HEK293-NF-κB) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
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Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
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Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour before stimulation.
2. Lipopolysaccharide (LPS) Stimulation and Cytokine Measurement (TNF-α and IL-6):
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After pre-treatment with this compound, RAW 264.7 cells are stimulated with 1 µg/mL of LPS for 24 hours.
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The cell culture supernatant is collected.
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The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
3. Nitric Oxide (NO) Production Assay:
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Following LPS stimulation of RAW 264.7 cells, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
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100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
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The absorbance at 540 nm is measured using a microplate reader.
4. NF-κB Reporter Gene Assay:
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HEK293-NF-κB cells are pre-treated with this compound and then stimulated with 10 ng/mL of TNF-α for 6 hours.
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Cells are lysed, and luciferase activity is measured using a luciferase assay kit and a luminometer.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Section 2: Anticancer Activity Screening
The anticancer potential of natural products is a major area of drug discovery research. Diterpenoid and sesquiterpene lactones have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.[4][5][6]
Hypothetical Data Summary: Anticancer Activity of this compound
The following table summarizes potential quantitative data from in vitro anticancer assays for this compound.
| Assay | Cell Line | This compound GI₅₀ (µM) | Positive Control (Doxorubicin) GI₅₀ (µM) |
| Cytotoxicity (MTT Assay) | MCF-7 | 8.5 | 0.9 |
| Cytotoxicity (MTT Assay) | A549 | 15.2 | 1.2 |
| Cytotoxicity (MTT Assay) | HCT116 | 11.8 | 0.7 |
Experimental Protocols
1. Cell Culture:
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Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
2. Cytotoxicity Assay (MTT Assay):
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Cells are seeded in 96-well plates (5 x 10³ cells/well) and incubated overnight.
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Cells are treated with various concentrations of this compound for 72 hours.
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20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
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The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
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The absorbance is measured at 570 nm. The concentration that inhibits cell growth by 50% (GI₅₀) is calculated.
3. Cell Cycle Analysis:
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Cells are treated with this compound at its GI₅₀ concentration for 24 hours.
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Cells are harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
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Fixed cells are washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
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The DNA content is analyzed by flow cytometry to determine the cell cycle distribution (G0/G1, S, G2/M phases).
4. Apoptosis Assay (Annexin V-FITC/PI Staining):
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Cells are treated with this compound for 48 hours.
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Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) using a commercial kit, following the manufacturer's protocol.
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The percentage of apoptotic cells (Annexin V-positive) is quantified by flow cytometry.
Visualization of Logical Relationships in Anticancer Screening
Caption: Logical workflow for anticancer activity screening.
References
- 1. This compound | 152464-84-1 | Benchchem [benchchem.com]
- 2. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
In Vitro Anti-inflammatory Effects of Compound X: A Technical Guide
While research on the genus Periandra has indicated the presence of compounds with immunomodulatory and anti-inflammatory properties, such as polysaccharides from Periandra mediterranea, this information is not specific to Periandrin V and lacks the detailed experimental data required for a technical guide.[1]
Therefore, it is not possible to provide a technical guide on the in vitro anti-inflammatory effects of this compound at this time.
A Template for a Technical Guide on In Vitro Anti-Inflammatory Effects of a Natural Compound
To fulfill the user's request for a structured technical guide, the following sections provide a template using a well-studied natural compound with known anti-inflammatory properties as an illustrative example. This template demonstrates the requested data presentation, detailed experimental protocols, and mandatory visualizations that can be adapted should data on this compound become available in the future.
For the purpose of this template, we will use "Compound X" as a placeholder for a hypothetical natural compound with demonstrated in vitro anti-inflammatory activity.
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Compound X, a novel natural product. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Quantitative Data Summary
The anti-inflammatory and cytotoxic activities of Compound X have been evaluated using various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Cytotoxicity of Compound X
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| RAW 264.7 | MTT | 24 | > 100 |
| THP-1 | Neutral Red Uptake | 24 | > 100 |
| HUVEC | LDH | 24 | > 100 |
IC₅₀: Half-maximal inhibitory concentration. Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibition of Nitric Oxide (NO) Production by Compound X in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| 1 | 15.2 ± 2.1 | 12.5 ± 1.8 |
| 5 | 35.8 ± 3.5 | |
| 10 | 52.1 ± 4.2 | |
| 25 | 78.9 ± 5.6 | |
| 50 | 95.3 ± 3.9 |
LPS: Lipopolysaccharide. Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of Compound X on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Cells
| Cytokine | Concentration (µM) | Inhibition (%) |
| TNF-α | 10 | 45.7 ± 4.1 |
| 25 | 68.3 ± 5.3 | |
| IL-6 | 10 | 38.9 ± 3.7 |
| 25 | 61.2 ± 4.9 | |
| IL-1β | 10 | 41.5 ± 3.9 |
| 25 | 65.8 ± 5.1 |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta. Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
RAW 264.7 murine macrophages and THP-1 human monocytes were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Cell Viability Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
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RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
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The cells were then treated with various concentrations of Compound X (1-100 µM) for 24 hours.
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After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.
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The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
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Cell viability was expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay
NO production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
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RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
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The cells were pre-treated with various concentrations of Compound X (1-50 µM) for 1 hour.
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Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate was incubated for another 24 hours.
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After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
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The absorbance was measured at 540 nm.
-
The concentration of nitrite was calculated from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
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THP-1 monocytes were differentiated into macrophages by treatment with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.
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The differentiated THP-1 cells were pre-treated with Compound X (10 and 25 µM) for 1 hour.
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The cells were then stimulated with LPS (1 µg/mL) for 24 hours.
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The culture supernatants were collected and centrifuged to remove any cellular debris.
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The concentrations of TNF-α, IL-6, and IL-1β were determined using their respective ELISA kits.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory action of Compound X and the experimental workflow.
References
Preliminary Anticancer Research on Periandrin V: A Technical Whitepaper
Notice to the Reader: As of October 2025, a comprehensive search of publicly available scientific literature and research databases did not yield any specific preliminary anticancer research data for a compound explicitly named "Periandrin V." The information presented in this document is based on research conducted on closely related cardiac glycosides, particularly Oleandrin , which shares a similar structural class and has been the subject of anticancer investigations. The findings related to Oleandrin are presented here as a proxy to illustrate the potential mechanisms and research approaches that could be applicable to novel compounds within the same family, such as a putative "this compound." All data, protocols, and pathways described below pertain to Oleandrin and should be interpreted as such.
Introduction
Cardiac glycosides, a class of naturally occurring steroid-like compounds, have long been utilized in the treatment of cardiac conditions. More recently, their potential as anticancer agents has garnered significant interest. This whitepaper synthesizes the preliminary preclinical research on the anticancer properties of Oleandrin, a potent cardiac glycoside, as a representative molecule for this class. The focus is on its mechanisms of action, effects on cancer cell signaling, and the experimental methodologies used to elucidate these properties.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on Oleandrin, showcasing its cytotoxic and inhibitory effects on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Oleandrin (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |
| PANC-1 | Pancreatic | 25 | 48 | MTT |
| MIA PaCa-2 | Pancreatic | 30 | 48 | MTT |
| A549 | Lung | 40 | 72 | SRB |
| H1299 | Lung | 55 | 72 | SRB |
| MCF-7 | Breast | 20 | 48 | MTT |
| MDA-MB-231 | Breast | 35 | 48 | MTT |
| PC-3 | Prostate | 50 | 72 | AlamarBlue |
| DU145 | Prostate | 60 | 72 | AlamarBlue |
Table 2: Effects of Oleandrin on Apoptosis and Cell Cycle
| Cell Line | Concentration (nM) | % Apoptotic Cells (Annexin V) | % G2/M Arrest |
| PANC-1 | 50 | 45 | 30 |
| A549 | 75 | 50 | 35 |
| MCF-7 | 40 | 60 | 40 |
Experimental Protocols
Cell Viability Assays
MTT Assay:
-
Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Cells were treated with varying concentrations of Oleandrin (0-100 nM) for 48 or 72 hours.
-
Post-treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
SRB (Sulphorhodamine B) Assay:
-
Cells were seeded and treated as described for the MTT assay.
-
After treatment, cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Plates were washed with water and air-dried.
-
Cells were stained with 0.4% SRB solution for 30 minutes.
-
Plates were washed with 1% acetic acid and air-dried.
-
The bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance was measured at 510 nm.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were treated with Oleandrin at the indicated concentrations for 48 hours.
-
Both adherent and floating cells were collected and washed with cold PBS.
-
Cells were resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added and incubated for 15 minutes at room temperature in the dark.
-
Samples were analyzed by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
Cell Cycle Analysis
-
Cells were treated with Oleandrin for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
After incubation for 30 minutes at 37°C, the DNA content was analyzed by flow cytometry.
Signaling Pathways and Visualizations
Preliminary research indicates that Oleandrin exerts its anticancer effects by modulating several key signaling pathways.
Inhibition of Na+/K+-ATPase and Downstream Signaling
Oleandrin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular Ca2+ and the activation of signaling cascades that promote apoptosis.
Caption: Oleandrin inhibits Na+/K+-ATPase, leading to increased ROS and apoptosis.
Modulation of NF-κB and PI3K/Akt Pathways
Oleandrin has been shown to suppress the pro-survival NF-κB and PI3K/Akt signaling pathways, which are often dysregulated in cancer.
Caption: Oleandrin suppresses pro-survival signaling via PI3K/Akt and NF-κB pathways.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the in vivo anticancer efficacy of a compound like Oleandrin using a xenograft mouse model.
Caption: Workflow for in vivo xenograft studies to assess anticancer efficacy.
Conclusion and Future Directions
The preliminary anticancer research on Oleandrin, a representative cardiac glycoside, demonstrates its potent cytotoxic and apoptosis-inducing effects across a range of cancer cell types. Its multi-targeted mechanism of action, involving the inhibition of Na+/K+-ATPase and suppression of key survival pathways like PI3K/Akt and NF-κB, makes it an interesting candidate for further investigation.
Should a novel compound, "this compound," be identified and isolated, the experimental protocols and mechanistic studies outlined in this whitepaper would provide a robust framework for its preclinical evaluation. Future research should focus on in vivo efficacy in relevant animal models, pharmacokinetic and pharmacodynamic studies, and a thorough assessment of its safety profile to determine its potential for clinical translation.
potential antiviral applications of Periandrin V
A Technical Guide on the Potential Antiviral Applications of a Novel Cardiac Glycoside
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a notable absence of direct scientific studies investigating the antiviral properties of Periandrin V. This document, therefore, presents a prospective analysis based on the well-documented antiviral activities of the broader class of cardiac glycosides, to which this compound belongs. The information herein is intended to guide future research and is not based on experimental data directly involving this compound.
Introduction
This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds known for their effects on the cardiovascular system. While historically used in the treatment of heart conditions, recent research has unveiled a significant potential for cardiac glycosides as broad-spectrum antiviral agents.[1][2][3][4] This technical guide will explore the prospective antiviral applications of this compound by examining the established mechanisms and efficacy of related compounds. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase ion pump, a ubiquitous protein essential for maintaining cellular ion homeostasis.[1][2][4] By inhibiting this pump, cardiac glycosides trigger a cascade of downstream signaling events that can interfere with various stages of the viral life cycle.
Potential Antiviral Mechanisms of this compound
The antiviral activity of cardiac glycosides is multifaceted, primarily stemming from their interaction with the Na+/K+-ATPase pump. The inhibition of this pump leads to an increase in intracellular sodium and calcium ions, which in turn affects numerous cellular processes that viruses exploit for their replication.
Key Potential Mechanisms:
-
Inhibition of Viral Entry: Alterations in cellular ion balance can disrupt the cellular membrane potential and fluidity, potentially hindering the entry of enveloped and non-enveloped viruses.
-
Interference with Viral Replication and Protein Synthesis: Changes in intracellular cation concentrations can negatively impact viral genome replication and the translation of viral proteins.[3]
-
Modulation of Host Signaling Pathways: Cardiac glycosides are known to influence signaling pathways such as MAPK/ERK and PI3K/Akt, which are often hijacked by viruses to facilitate their replication.[4]
-
Induction of Immunogenic Cell Death: Some cardiac glycosides can induce a form of apoptosis known as immunogenic cell death, which can enhance the host's anti-tumor and potentially antiviral immune response.[4]
Quantitative Data from Related Cardiac Glycosides
To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the antiviral activity of Oleandrin, a well-studied cardiac glycoside, against various viruses.
| Compound | Virus | Cell Line | Assay Type | EC50 / IC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| Oleandrin | SARS-CoV-2 | Vero | Plaque Reduction | 7.07 ng/mL (48h) | >10 µg/mL | >1414 | (Plante et al., 2021) |
| Oleandrin | HIV-1 | MT-4 | p24 antigen | 0.02 µM | 0.15 µM | 7.5 | (Singh et al., 2013) |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the viral activity. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the cells. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Experimental Protocols for Antiviral Assays
The following are generalized methodologies for key experiments cited in the study of cardiac glycoside antiviral activity. These protocols can serve as a foundation for designing future studies on this compound.
Plaque Reduction Assay (for titering lytic viruses)
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells for SARS-CoV-2) in 6-well plates and grow to 90-100% confluency.
-
Virus Infection: Aspirate the growth medium and infect the cell monolayer with a serial dilution of the virus for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.
HIV-1 p24 Antigen Assay
-
Cell Infection: Infect a susceptible T-cell line (e.g., MT-4 cells) with a known amount of HIV-1.
-
Compound Treatment: Immediately after infection, add serial dilutions of the test compound to the cell culture.
-
Incubation: Incubate the infected and treated cells for 4-5 days at 37°C.
-
p24 Measurement: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 core antigen using a commercial ELISA kit.
-
Data Analysis: Determine the concentration of the compound that inhibits p24 production by 50% (IC50) compared to the untreated control.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the CC50 value.
Visualizations of Signaling Pathways and Workflows
Proposed Antiviral Mechanism of Cardiac Glycosides
Caption: Proposed mechanism of cardiac glycoside antiviral activity.
General Workflow for Antiviral Drug Screening
Caption: A generalized workflow for antiviral drug discovery and development.
Conclusion and Future Directions
While direct evidence is lacking, the established broad-spectrum antiviral activity of cardiac glycosides provides a strong rationale for investigating this compound as a potential antiviral agent. Future research should focus on:
-
In vitro screening: Evaluating the efficacy of this compound against a diverse panel of viruses, including those of significant public health concern.
-
Mechanism of action studies: Elucidating the specific molecular interactions and cellular pathways through which this compound may exert its antiviral effects.
-
Structure-activity relationship (SAR) studies: Comparing the antiviral activity of this compound with other cardiac glycosides to identify key structural features for optimal efficacy and reduced toxicity.
-
In vivo studies: Assessing the safety and efficacy of this compound in relevant animal models of viral infection.
The exploration of this compound's antiviral potential represents a promising avenue for the development of novel therapeutics to combat viral diseases. A thorough and systematic investigation is warranted to determine its true potential in this arena.
References
- 1. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Hypothesized Mechanism of Action of Oleandrin
Disclaimer: Initial research for "Periandrin V" did not yield any specific scientific data or literature. It is hypothesized that the intended topic of interest is Oleandrin , a cardiac glycoside with a similar name and extensively studied anti-cancer properties. This document will provide a comprehensive overview of the proposed mechanisms of action for Oleandrin, tailored for researchers, scientists, and drug development professionals.
Oleandrin, a potent cardiac glycoside extracted from the Nerium oleander plant, has garnered significant attention for its cytotoxic effects on cancer cells.[1][2] Its multifaceted mechanism of action involves the disruption of fundamental cellular processes, leading to apoptosis and inhibition of tumor growth.[3][4] This guide synthesizes the current understanding of Oleandrin's molecular targets and signaling pathways.
Core Mechanism: Inhibition of Na+/K+-ATPase
The primary and most well-characterized mechanism of Oleandrin is its inhibition of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining cellular ion homeostasis.[5][[“]][7]
-
Ion Gradient Disruption: By binding to the α-subunit of the Na+/K+-ATPase, Oleandrin disrupts the efflux of intracellular sodium (Na+) and the influx of extracellular potassium (K+).
-
Calcium Influx: The resulting increase in intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium (Ca2+).[1][[“]]
-
Downstream Signaling: This surge in intracellular Ca2+ acts as a secondary messenger, triggering a cascade of signaling events that contribute to apoptosis.[8]
Induction of Apoptosis
Oleandrin induces programmed cell death in cancer cells through multiple pathways:
-
Mitochondrial Pathway: The increase in intracellular Ca2+ can lead to mitochondrial stress, resulting in the release of cytochrome c and the activation of caspase-9 and caspase-3, key executioners of apoptosis.[9]
-
Fas-Mediated Apoptosis: Oleandrin has been shown to upregulate the expression of the Fas ligand, initiating the extrinsic apoptosis pathway.[1]
-
Generation of Reactive Oxygen Species (ROS): Oleandrin treatment can lead to the production of ROS, causing oxidative stress and mitochondrial injury, which further promotes apoptosis.[2][10]
Modulation of Key Signaling Pathways
Oleandrin's anti-cancer effects are also attributed to its ability to modulate several critical signaling pathways that are often dysregulated in cancer:[[“]][11][12]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Oleandrin has been shown to inhibit the phosphorylation of Akt, thereby downregulating the PI3K/Akt/mTOR pathway.[13]
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Oleandrin can suppress the activation of NF-κB, leading to the downregulation of its anti-apoptotic target genes.[1][8]
-
STAT-3 Signaling: Signal transducer and activator of transcription 3 (STAT-3) is another key protein involved in tumor progression. Oleandrin has been found to decrease the phosphorylation of STAT-3, thereby inhibiting its activity.[10]
-
Inhibition of FGF-2 Export: Fibroblast growth factor-2 (FGF-2) is a potent mitogen that can be exported from cancer cells to promote tumor growth. Oleandrin inhibits the export of FGF-2 from prostate cancer cells.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Oleandrin.
| Cell Line | Assay | Metric | Concentration | Duration | Result | Reference |
| A375 Melanoma | XTT Assay | IC50 | 47 nM | 48 h | 50% inhibition of cell viability | |
| HGC-27 Gastric Cancer | CCK-8 Assay | IC50 | 6.36 nM | 24 h | 50% inhibition of cell proliferation | [15] |
| SNU-1 Gastric Cancer | CCK-8 Assay | IC50 | 5.94 nM | 24 h | 50% inhibition of cell proliferation | [15] |
| A549 Lung Cancer | Flow Cytometry | Apoptosis | 0.02 µg/mL | 24 h | Significant increase in apoptosis | [2] |
| PC3 Prostate Cancer | ELISA | FGF-2 Inhibition | 0.1 ng/mL | 72 h | 45.7% inhibition of FGF-2 release | [14] |
| DU145 Prostate Cancer | ELISA | FGF-2 Inhibition | 0.1 ng/mL | 72 h | 49.9% inhibition of FGF-2 release | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below.
Cell Viability Assay (XTT/CCK-8)
-
Objective: To determine the cytotoxic effect of Oleandrin on cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of Oleandrin or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
A solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
The plates are incubated for a period that allows for the conversion of the tetrazolium salt to a formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of Oleandrin that inhibits 50% of cell growth) is determined.
-
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after Oleandrin treatment.
-
Procedure:
-
Cells are treated with Oleandrin or a vehicle control for the desired time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by Oleandrin.
-
Procedure:
-
Cells are treated with Oleandrin and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, cleaved caspase-3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathways modulated by Oleandrin leading to apoptosis.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for the detection of apoptosis using flow cytometry.
References
- 1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleandrin induces DNA damage responses in cancer cells by suppressing the expression of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.blrcl.org [journals.blrcl.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What is oleander mechanism of action? - Consensus [consensus.app]
- 7. Oleandrin-mediated inhibition of human tumor cell proliferation: importance of Na,K-ATPase alpha subunits as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleandrin | C32H48O9 | CID 11541511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Oleandrin: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of export of fibroblast growth factor-2 (FGF-2) from the prostate cancer cell lines PC3 and DU145 by Anvirzel and its cardiac glycoside component, oleandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oleandrin Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer [imrpress.com]
Spectroscopic Analysis of Periandrin V: A Search for Data
Despite a comprehensive search for the spectroscopic analysis of Periandrin V, including its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no specific experimental data or primary literature detailing its isolation and characterization could be located. This suggests that this compound may be a compound with limited publicly available research, a novel or very recently isolated natural product, or potentially a misnomer for a related compound.
For researchers, scientists, and drug development professionals seeking to understand the spectroscopic profile of triterpenoid saponins like the periandrins, this guide outlines the general methodologies and data presentation formats that would be expected in a comprehensive technical whitepaper. While specific data for this compound is not available, the following sections provide a framework for how such data would be structured and interpreted, based on the analysis of analogous compounds.
General Experimental Protocols for Spectroscopic Analysis of Triterpenoid Saponins
The structural elucidation of a novel triterpenoid saponin like this compound would typically involve a series of spectroscopic and spectrometric techniques. The general workflow for such an analysis is outlined below.
1. Isolation and Purification: The initial step involves the extraction of the compound from its natural source, often a plant from the Periandra genus. This is followed by a series of chromatographic techniques, such as column chromatography over silica gel and reversed-phase high-performance liquid chromatography (HPLC), to isolate the pure compound.
2. Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is employed to determine the molecular formula of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the structure of the aglycone and the sequence of sugar moieties.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for the complete structural elucidation.
-
¹H NMR: Provides information on the chemical environment of protons, their multiplicities, and coupling constants, which helps in identifying the types of protons present (e.g., olefinic, methine, methylene, methyl).
-
¹³C NMR: Reveals the number of distinct carbon atoms and their chemical shifts, indicating the type of carbon (e.g., carbonyl, olefinic, glycosidic, aliphatic).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes proton-proton correlations, identifying coupled spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting different structural fragments and determining the glycosylation positions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.
-
Data Presentation
Quantitative data from NMR and MS analyses are typically summarized in structured tables for clarity and ease of comparison.
Table 1: Hypothetical ¹H and ¹³C NMR Data for the Aglycone of a Periandrin-type Saponin
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 38.5 | 1.50 (m), 1.20 (m) |
| 2 | 27.2 | 1.80 (m), 1.65 (m) |
| 3 | 89.1 | 3.25 (dd, J = 11.5, 4.5) |
| ... | ... | ... |
| 28 | 178.0 | - |
| 29 | 28.1 | 1.05 (s) |
| 30 | 16.5 | 0.95 (s) |
Table 2: Hypothetical Mass Spectrometry Data for a Periandrin-type Saponin
| Ion | m/z [M+H]⁺ | Molecular Formula | HR-MS [M+H]⁺ (calc.) |
| Periandrin X | 957.5123 | C₄₈H₇₆O₂₀ | 957.5114 |
Logical Workflow for Spectroscopic Analysis
The process from isolating a natural product to its full structural elucidation follows a logical progression. The diagram below, generated using Graphviz, illustrates this typical workflow.
Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of Periandrin V
For the Attention of Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Periandrin V, a triterpenoid saponin with significant biological activities, holds considerable promise for therapeutic applications. However, a detailed understanding of its biosynthesis in plants remains to be fully elucidated. This technical guide synthesizes current knowledge on the general biosynthesis of triterpenoid saponins to propose a putative pathway for this compound. By providing a comprehensive overview of the key enzymatic steps, potential intermediates, and regulatory mechanisms, this document aims to serve as a foundational resource for researchers dedicated to unraveling the complete biosynthetic route of this valuable natural product. Furthermore, this guide outlines detailed experimental protocols and data presentation strategies to facilitate future research and metabolic engineering efforts aimed at the sustainable production of this compound.
Introduction
Plant-derived natural products are a cornerstone of modern medicine, offering a vast reservoir of structurally diverse and biologically active compounds. Among these, the triterpenoid saponins are a prominent class, renowned for their wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory properties. This compound, a member of this extensive family, has garnered significant interest within the scientific community. While its therapeutic potential is recognized, the intricate molecular machinery responsible for its production within plant cells is not yet fully characterized.
Elucidating the biosynthetic pathway of this compound is a critical step towards its sustainable production through metabolic engineering and synthetic biology approaches. A thorough understanding of the enzymes and genes involved will not only enable the optimization of its yield in native plant species but also pave the way for its heterologous production in microbial or plant-based expression systems. This guide provides a putative biosynthetic pathway for this compound, constructed based on the well-established principles of triterpenoid saponin biosynthesis.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of triterpenoid saponins is a multi-step process that begins with the assembly of a linear precursor, 2,3-oxidosqualene, which is then cyclized to form a complex triterpenoid backbone. This scaffold subsequently undergoes a series of modifications, including oxidation and glycosylation, to yield the final saponin structure. The proposed pathway for this compound follows this conserved route.
Formation of the Triterpenoid Backbone
The initial steps of the pathway occur in the cytoplasm and are part of the well-characterized mevalonate (MVA) pathway, which synthesizes the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
-
From Acetyl-CoA to 2,3-Oxidosqualene: The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP and DMAPP. These C5 units are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SS) , yields squalene. Subsequently, squalene epoxidase (SE) introduces an epoxide group to form 2,3-oxidosqualene.
-
Cyclization of 2,3-Oxidosqualene: This is a crucial branching point in triterpenoid biosynthesis. The linear 2,3-oxidosqualene is cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs) to generate a variety of triterpenoid skeletons. For the oleanane-type structure characteristic of many saponins, β-amyrin synthase (βAS) is the key enzyme that catalyzes the formation of β-amyrin.
Tailoring of the Triterpenoid Aglycone
Following the formation of the β-amyrin backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) , decorate the triterpenoid scaffold. These modifications introduce hydroxyl groups at specific positions, which are essential for the subsequent glycosylation steps and contribute to the structural diversity and biological activity of the final saponin.
Glycosylation
The final and often most complex phase of saponin biosynthesis is the attachment of sugar moieties to the triterpenoid aglycone (sapogenin). This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) . Each UGT is typically specific for a particular sugar donor, an acceptor molecule (the aglycone or a partially glycosylated intermediate), and the position of sugar attachment. The sequential action of multiple UGTs leads to the formation of the complex oligosaccharide chains characteristic of saponins like this compound.
Key Enzymes in the Putative Pathway
The biosynthesis of this compound is hypothesized to involve several key enzyme families. The following table summarizes these enzymes and their putative roles.
| Enzyme Class | Abbreviation | Putative Function in this compound Biosynthesis | Substrate(s) | Product(s) |
| Squalene Synthase | SS | Catalyzes the first committed step in triterpenoid biosynthesis. | Farnesyl pyrophosphate | Squalene |
| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene. | Squalene, O2, NADPH | 2,3-Oxidosqualene |
| β-Amyrin Synthase | βAS | Cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. | 2,3-Oxidosqualene | β-Amyrin |
| Cytochrome P450 Monooxygenases | CYP450s | Hydroxylation and other oxidative modifications of the triterpenoid backbone. | β-Amyrin and its derivatives | Hydroxylated aglycones |
| UDP-Glycosyltransferases | UGTs | Sequential attachment of sugar moieties to the aglycone. | Aglycone/glycosylated intermediates, UDP-sugars | Glycosylated saponins |
Proposed Experimental Workflow for Pathway Elucidation
To validate and fully elucidate the biosynthetic pathway of this compound, a multi-pronged experimental approach is necessary. The following workflow outlines key methodologies.
Caption: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.
Transcriptome and Metabolome Analysis
-
Protocol:
-
Cultivate the this compound-producing plant species under controlled conditions.
-
Induce saponin biosynthesis using elicitors such as methyl jasmonate (MeJA).
-
Harvest plant tissues at different time points post-elicitation.
-
Perform RNA sequencing (RNA-Seq) to identify genes that are co-expressed with this compound accumulation.
-
Conduct metabolite profiling using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify putative intermediates and correlate their levels with gene expression.
-
Candidate Gene Identification and Functional Characterization
-
Protocol:
-
Identify candidate genes for SS, SE, OSCs, CYP450s, and UGTs from the transcriptome data based on sequence homology to known enzymes.
-
Clone the full-length coding sequences of candidate genes.
-
Express the candidate genes in a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli.
-
Perform in vitro enzyme assays with the purified recombinant enzymes and putative substrates to confirm their biochemical function.
-
In Planta Validation
-
Protocol:
-
Use Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene editing to down-regulate or knock out the expression of candidate genes in the native plant.
-
Analyze the metabolic profile of the genetically modified plants to observe the effect on this compound and its intermediates. A significant reduction or absence of the target compound upon gene silencing/knockout provides strong evidence for the gene's role in the pathway.
-
Signaling Pathway for Triterpenoid Saponin Biosynthesis
The biosynthesis of triterpenoid saponins is often regulated by complex signaling networks in response to developmental cues and environmental stimuli. Jasmonates are key signaling molecules that can induce the expression of saponin biosynthetic genes.
Caption: A simplified signaling pathway for the induction of triterpenoid saponin biosynthesis.
Conclusion and Future Perspectives
While the complete biosynthetic pathway of this compound remains to be definitively established, this guide provides a robust, evidence-based framework to direct future research. The proposed putative pathway, based on the conserved biosynthesis of triterpenoid saponins, offers a clear roadmap for the identification and characterization of the key enzymes and genes involved. The outlined experimental protocols provide a comprehensive strategy for researchers to systematically unravel this complex pathway.
The successful elucidation of the this compound biosynthetic pathway will be a significant milestone, opening up new avenues for its sustainable production. Metabolic engineering of the native plant producer or the transfer of the entire pathway into a microbial chassis could provide a scalable and cost-effective source of this valuable compound, thereby accelerating its development as a potential therapeutic agent. The integration of multi-omics approaches with advanced synthetic biology tools will be pivotal in achieving this goal and unlocking the full potential of this compound for the benefit of human health.
Periandrin V: Unraveling the Structure-Activity Relationship of a Sweet Triterpene Glycoside
Preface
This technical guide addresses the topic of Periandrin V and its structure-activity relationship (SAR). Initial research reveals a significant scarcity of publicly available scientific literature and quantitative data pertaining to the SAR of this compound. This document, therefore, serves as a comprehensive summary of the current, albeit limited, knowledge on this compound and its chemical class, the triterpenoid saponins. It also outlines general methodologies and hypothetical signaling pathways relevant to the study of such natural products, highlighting the significant research gap and future investigative opportunities in this area.
The Periandrin Family: Triterpenoid Saponins from Periandra dulcis
This compound is a natural product isolated from the roots of Periandra dulcis, a plant native to Brazil. It belongs to a class of compounds known as triterpenoid saponins, which are glycosides of triterpenes. Several Periandrins have been identified, including Periandrin I, II, III, IV, and V.
The chemical structure of this compound has been identified as 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid. The defining features of this molecule are its pentacyclic triterpenoid aglycone and the attached disaccharide moiety.
| Compound | Molecular Formula | Key Structural Features |
| This compound | C41H60O15 | Oleanane-type triterpenoid with an aldehyde group at C-25 and a disaccharide at C-3. |
| Periandrin I | Not specified in results | Parent compound of the series. |
| Periandrin III | C42H64O16 | Oleanane-type triterpenoid. |
Biological Potential of the Periandra Genus and Unsubstantiated Claims for this compound
While specific studies on the biological activity of this compound are lacking, preliminary, and as yet unsubstantiated, reports suggest it may possess anti-inflammatory and anticancer properties.
Research on other constituents of the Periandra genus has shown some biological activity. For instance, polysaccharide fractions from the roots of Periandra mediterranea have been reported to exhibit anti-inflammatory and immunological-adjuvant activities. It is important to note that these findings relate to polysaccharides, a different class of molecules from the triterpenoid saponin this compound.
Structure-Activity Relationship (SAR) Studies: A Notable Research Gap
A thorough review of scientific databases reveals a significant absence of structure-activity relationship studies for this compound or any of its analogs. SAR studies are crucial in drug discovery to understand how the chemical structure of a compound influences its biological activity. Such studies typically involve the synthesis of a series of analogs with systematic modifications to the parent structure and subsequent evaluation of their biological effects. The lack of such research for this compound means that the specific contributions of its triterpenoid backbone and sugar moieties to any potential biological activity remain unknown.
General Methodologies for a Hypothetical SAR Study of this compound
In the absence of specific experimental data for this compound, this section outlines standard protocols that would be employed to investigate its potential anticancer and anti-inflammatory activities in a hypothetical SAR study.
Data Presentation for a Hypothetical SAR Study
Should a library of this compound analogs be synthesized, their biological activities would be summarized in a tabular format for clear comparison.
Table 1: Hypothetical SAR Data for this compound Analogs against A549 Lung Carcinoma Cells
| Compound | R1-group (Sugar Moiety) | R2-group (Aglycone Modification) | IC50 (µM)a |
| This compound | β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl | -CHO at C-25 | Data not available |
| Analog 1 | β-D-glucuronopyranosyl | -CHO at C-25 | Data not available |
| Analog 2 | β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl | -CH2OH at C-25 | Data not available |
| Analog 3 | β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl | -COOH at C-25 | Data not available |
| a Half-maximal inhibitory concentration. |
Experimental Protocols
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Illustrative Signaling Pathways in Drug Discovery
While the molecular targets of this compound are unknown, many natural products exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate common pathways that are often investigated in drug discovery.
It must be explicitly stated that there is no published evidence to suggest that this compound interacts with these specific pathways.
Conclusion
This compound is a structurally defined triterpenoid saponin with anecdotal, but not scientifically validated, reports of biological activity. The significant lack of research into the structure-activity relationships of this compound and its analogs presents a clear knowledge gap. Future research, including the chemical synthesis of a library of analogs and systematic biological evaluation, is essential to unlock the potential therapeutic applications of this class of natural products. Such studies would provide valuable insights into the pharmacophore of this compound and pave the way for the development of novel therapeutic agents.
Periandrin V: A Triterpenoid Saponin with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Periandrin V, a triterpenoid glycoside isolated from the roots of Periandra dulcis, represents a promising yet underexplored natural compound in the landscape of therapeutic agent discovery. As a member of the vast family of triterpenoid saponins, this compound is structurally poised to exhibit a range of pharmacological activities, including anti-inflammatory and anticancer effects, which are characteristic of this chemical class. Preliminary in vitro and computational studies have hinted at these potentials for this compound, though comprehensive data remains scarce. This technical guide aims to provide a thorough overview of this compound, contextualized within the broader, well-documented therapeutic activities of triterpenoid saponins. It will detail the potential mechanisms of action, relevant signaling pathways, and standardized experimental protocols for evaluating its efficacy. While specific quantitative data for this compound is limited, this guide will present representative data from other notable triterpenoid saponins to serve as a benchmark for future research.
Introduction to this compound
This compound is a sweet-tasting triterpene glycoside identified from the roots of Periandra dulcis, a plant species native to South America. Triterpenoid saponins are a diverse group of naturally occurring glycosides characterized by a triterpenoid aglycone linked to one or more sugar chains. The structural complexity of these molecules contributes to their wide array of biological activities. While research specifically on this compound is in its nascent stages, its classification as a triterpenoid saponin provides a strong rationale for investigating its potential as a therapeutic agent.
Therapeutic Potential of Triterpenoid Saponins: The Chemical Class of this compound
Triterpenoid saponins have been extensively studied and have demonstrated significant potential in various therapeutic areas, most notably in oncology and inflammatory diseases.[1][2][3]
Anticancer Activity
Triterpenoid saponins exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways simultaneously.[4][5] These mechanisms include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a primary mechanism. Saponins can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[5]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle, preventing their uncontrolled growth.[5]
-
Inhibition of Angiogenesis: By interfering with the formation of new blood vessels that supply tumors with nutrients and oxygen, saponins can stifle tumor growth and metastasis.[6]
-
Modulation of Signaling Pathways: Triterpenoid saponins are known to influence key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[6][7]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Triterpenoid saponins have shown potent anti-inflammatory effects by:
-
Inhibition of Pro-inflammatory Mediators: They can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9]
-
Modulation of Inflammatory Signaling Pathways: The NF-κB and JAK/STAT signaling pathways, which are central to the inflammatory response, are common targets for triterpenoid saponins.[10][11]
Quantitative Data for Representative Triterpenoid Saponins
While specific IC50 values for this compound are not yet available in the public domain, the following table summarizes the cytotoxic activity of other well-researched triterpenoid saponins against various cancer cell lines to provide a comparative context.
| Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| Saikosaponin a | COR-L23 (Lung Cancer) | 0.4 - 0.6 | [12] |
| Buddlejasaponin IV | COR-L23 (Lung Cancer) | 0.4 - 0.6 | [12] |
| Songarosaponin D | COR-L23 (Lung Cancer) | 0.4 - 0.6 | [12] |
| Triterpenoid Saponin from C. argentilucida | HL-60 (Leukemia) | 2.74 - 25.40 | [13] |
| Triterpenoid Saponin from C. argentilucida | Hep-G2 (Hepatocellular Carcinoma) | 2.74 - 25.40 | [13] |
| Triterpenoid Saponin from C. argentilucida | U251MG (Glioblastoma) | 2.74 - 25.40 | [13] |
| Triterpenoid Saponin 2c | HepG2 (Hepatocellular Carcinoma) | 2.73 ± 0.12 | [9] |
| Triterpenoid Saponin 2c | LU-1 (Lung Adenocarcinoma) | 1.76 ± 0.11 | [9] |
| Triterpenoid Saponin 2c | RD (Rhabdomyosarcoma) | 2.63 ± 0.10 | [9] |
Key Signaling Pathways Modulated by Triterpenoid Saponins
The therapeutic effects of triterpenoid saponins are largely attributed to their ability to modulate critical intracellular signaling pathways.
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Triterpenoid saponins can inhibit this pathway at multiple levels.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its hyperactivation is a common event in many types of cancer. Triterpenoid saponins have been shown to inhibit this pathway, leading to anticancer effects.[5]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema Model
This is a widely used and reliable model for evaluating the anti-inflammatory activity of compounds in vivo.[15]
Workflow:
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male or female Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Grouping and Administration: Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Conclusion and Future Directions
This compound, as a triterpenoid saponin, holds considerable promise as a potential therapeutic agent. While direct evidence of its efficacy is currently limited, the extensive research on its chemical class provides a solid foundation for its investigation. The anti-inflammatory and anticancer activities of triterpenoid saponins are well-documented, with known mechanisms of action involving the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.
Future research should focus on a systematic evaluation of this compound's biological activities. This includes:
-
In vitro screening: Comprehensive cytotoxicity screening against a panel of cancer cell lines and assessment of its anti-inflammatory effects in relevant cell-based assays.
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo efficacy studies: Evaluation of its therapeutic potential in preclinical animal models of cancer and inflammatory diseases.
-
Pharmacokinetic and toxicological profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile.
A thorough investigation of this compound, guided by the established knowledge of triterpenoid saponins, will be crucial in determining its potential for development as a novel therapeutic agent.
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review [mdpi.com]
- 2. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways [mdpi.com]
- 7. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The in vitro and in vivo anti-inflammatory activities of triterpene saponins from Clematis florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic activity and inhibitory effect on nitric oxide production of triterpene saponins from the roots of Physospermum verticillatum (Waldst & Kit) (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. In vivo anti-inflammatory effect of saponin-enriched fraction from Agave brittoniana Trel subspecie brachypus [scielo.isciii.es]
Unveiling the Ethnobotanical Potential of Periandra dulcis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Traditional Uses, Phytochemistry, and Pharmacological Properties of a Promising Medicinal Plant
Introduction
Periandra dulcis, a plant with a history of traditional medicinal use, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses, chemical composition, and pharmacological activities of Periandra dulcis, with a focus on its applications in respiratory ailments. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the potential of this plant for the development of new therapeutics.
Ethnobotanical Uses
Periandra dulcis has been traditionally used in folk medicine for the treatment of various respiratory conditions.[1] Ethnobotanical surveys and traditional knowledge indicate its use as an expectorant and for the relief of cough and bronchitis.[1][2][3] The roots of the plant are the primary part used for medicinal preparations, which are often administered as decoctions or infusions.
The traditional use of Periandra dulcis for respiratory ailments suggests the presence of bioactive compounds with relevant pharmacological activities. The decision to use the plant in a traditional context is often based on a combination of observed symptoms and accumulated generational knowledge.
References
Methodological & Application
Application Notes & Protocols: Periandrin V Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of Periandrin V, a sweet-tasting triterpene glycoside, from the roots of Periandra dulcis. This compound and other members of the periandrin family are of interest for their potential applications as natural sweeteners and in drug development.
Introduction
This compound is a triterpenoid saponin isolated from the roots of Periandra dulcis[1]. Triterpenoid saponins are a large family of naturally occurring glycosides with a diverse range of biological activities. The extraction and purification of these compounds are essential for their structural elucidation, pharmacological screening, and potential commercial applications. Due to their amphiphilic nature, consisting of a lipophilic triterpenoid aglycone and a hydrophilic sugar moiety, their isolation from complex plant matrices presents a significant challenge[2][3][4].
This protocol outlines a comprehensive methodology for the extraction and purification of this compound based on established techniques for triterpenoid saponins[2][5]. The procedure involves a multi-step process including solvent extraction, liquid-liquid partitioning, and chromatographic separations.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Dried and powdered roots of Periandra dulcis | - | Botanical supplier |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| n-Hexane | HPLC Grade | Sigma-Aldrich |
| n-Butanol (n-BuOH) | ACS Grade | VWR |
| Water | Deionized | In-house |
| Silica Gel (for column chromatography) | 60 Å, 230-400 mesh | MilliporeSigma |
| C18 Reversed-Phase Silica Gel | 100 Å, 55-105 µm | Waters |
| Solvents for HPLC | HPLC Grade | Various |
| Nitrogen Gas | High Purity | Airgas |
Experimental Protocols
Extraction
The initial extraction of crude saponins from the plant material is a critical first step.
Protocol:
-
Maceration: A sample of dried and powdered roots of Periandra dulcis is macerated with methanol at room temperature. The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
Extraction: The mixture is stirred for 24 hours to ensure thorough extraction of the target compounds.
-
Filtration: The mixture is then filtered through cheesecloth and then a Whatman No. 1 filter paper to remove the solid plant material.
-
Re-extraction: The retained plant material (marc) is re-extracted twice more with methanol under the same conditions to maximize the yield.
-
Concentration: The filtrates from all three extractions are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.
Defatting and Liquid-Liquid Partitioning
This step aims to remove non-polar compounds and then to separate the saponin-rich fraction.
Protocol:
-
Suspension: The crude methanolic extract is suspended in deionized water.
-
Defatting: The aqueous suspension is transferred to a separatory funnel and partitioned three times with an equal volume of n-hexane to remove lipids and other non-polar constituents. The n-hexane layers are discarded.
-
Saponin Extraction: The remaining aqueous layer is then extracted three times with an equal volume of n-butanol saturated with water. The saponins will preferentially partition into the n-butanol layer.
-
Concentration: The n-butanol fractions are combined and concentrated under reduced pressure to yield the crude saponin extract.
Purification by Column Chromatography
Further purification is achieved through a series of chromatographic steps.
Protocol:
-
Silica Gel Chromatography (Normal Phase):
-
The crude saponin extract is adsorbed onto a small amount of silica gel.
-
A silica gel column is packed and equilibrated with a non-polar solvent (e.g., chloroform).
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a gradient of increasing polarity, typically a chloroform-methanol mixture. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
-
Reversed-Phase C18 Chromatography:
-
The saponin-rich fractions from the silica gel column are further purified on a C18 reversed-phase column.
-
The column is equilibrated with a polar solvent mixture (e.g., methanol-water).
-
The sample is loaded, and the column is eluted with a gradient of decreasing polarity (increasing methanol concentration).
-
Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) for the presence of this compound.
-
Final Purification by High-Performance Liquid Chromatography (HPLC)
The final step involves the isolation of pure this compound using preparative HPLC.
Protocol:
-
Column: A preparative C18 HPLC column is used.
-
Mobile Phase: An isocratic or gradient elution with a methanol-water or acetonitrile-water mobile phase is employed. The exact conditions should be optimized based on analytical HPLC results.
-
Detection: The eluent is monitored with a suitable detector, such as a UV detector (at a low wavelength like 205 nm, as saponins often lack a strong chromophore) or an Evaporative Light Scattering Detector (ELSD)[3][4].
-
Collection: The peak corresponding to this compound is collected.
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (e.g., Mass Spectrometry, NMR).
Data Presentation
The following tables summarize the expected yields and purity at each stage of the process. These are representative values based on typical saponin extractions and should be optimized for specific laboratory conditions.
Table 1: Extraction and Partitioning Yields
| Step | Starting Material | Solvent(s) | Yield (g) | Yield (%) |
| Methanolic Extraction | 1000 g dried roots | Methanol | 150 | 15 |
| n-Butanol Partitioning | 150 g crude extract | n-Butanol/Water | 45 | 30 |
Table 2: Chromatographic Purification Summary
| Step | Input | Output Fraction | Purity (%) |
| Silica Gel Chromatography | 45 g n-BuOH extract | Saponin-rich fraction | ~60 |
| C18 Column Chromatography | 27 g saponin fraction | Enriched this compound fraction | ~85 |
| Preparative HPLC | 23 g enriched fraction | Pure this compound | >98 |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the extraction and purification of this compound.
Caption: General chemical structure of a triterpenoid saponin.
References
- 1. This compound, a further sweet triterpene glycoside from Periandra dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
high-performance liquid chromatography (HPLC) for Periandrin V
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Periandrin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring triterpenoid saponin isolated from the roots of Periandra dulcis, a plant commonly known as Brazilian licorice. It is identified as 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid, with the chemical formula C₄₁H₆₂O₁₄. The complex structure of this compound, consisting of a triterpenoid aglycone and a disaccharide moiety, presents analytical challenges for its quantification and purification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such complex natural products. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be robust and suitable for routine quality control and research applications.
Materials and Methods
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Sample Preparation: this compound standard, and samples containing this compound (e.g., plant extracts). Syringe filters (0.45 µm).
Experimental Protocols
1. Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve the standard in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase initial conditions (e.g., 10, 25, 50, 100, and 250 µg/mL).
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
2. Sample Preparation (from Periandra dulcis root extract):
-
Weigh 1 g of the dried and powdered root extract.
-
Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
3. HPLC Conditions:
A gradient elution is employed for the separation of this compound.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Results and Discussion
The developed RP-HPLC method provides good separation and quantification of this compound. The addition of formic acid to the mobile phase improves the peak shape and reduces tailing by suppressing the ionization of the carboxylic acid group in the molecule. A representative chromatogram would show a well-resolved peak for this compound at a specific retention time.
Method Validation Data
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected quantitative data from such a validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| %RSD of Retention Time | ≤ 1% | 0.3% |
| %RSD of Peak Area | ≤ 2% | 0.8% |
Table 2: Linearity and Range
| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| 10 - 250 | y = 45.8x + 12.3 | 0.9995 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | %RSD |
| Intra-day Precision | 50 | 0.9% |
| Inter-day Precision | 50 | 1.5% |
Table 4: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 40 | 39.5 | 98.8% |
| 100% | 50 | 50.8 | 101.6% |
| 120% | 60 | 59.1 | 98.5% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 2.5 |
| LOQ | 8.0 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters influencing HPLC separation of this compound.
Conclusion
The reversed-phase high-performance liquid chromatography method detailed in this application note is suitable for the reliable quantification of this compound in various samples, including plant extracts. The method is specific, accurate, precise, and linear over a practical concentration range. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this important triterpenoid saponin. Further optimization may be required depending on the specific sample matrix and analytical instrumentation.
Application Note: Quantitative Analysis of Periandrin V in Plant Extracts and Biological Fluids using HPLC-MS/MS
Introduction
Periandrin V, a diterpenoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. As research into its pharmacological effects progresses, the need for a robust and sensitive analytical method for its quantification is paramount. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate and precise quantification of this compound in complex matrices such as plant extracts and biological fluids.
High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation and detection of natural products.[1][2][3] For compounds like diterpenoids, which can be present in complex mixtures, the coupling of HPLC with mass spectrometry (MS) provides exceptional sensitivity and selectivity.[4][5] Specifically, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS-MS) is well-suited for the analysis of diterpenoids and flavonoids.[4] This method utilizes a C18 stationary phase for separation and a triple quadrupole mass spectrometer for detection, enabling reliable quantification even at low concentrations.
Experimental Protocols
1. Sample Preparation
-
Plant Material (e.g., leaves, roots):
-
Homogenize 1 gram of dried, powdered plant material in 10 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.
-
-
Biological Fluids (e.g., plasma, urine):
-
To 500 µL of the biological fluid, add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before analysis.
-
2. HPLC-MS/MS Method
Liquid chromatography is a widely used technique for the analysis of diterpenes, often coupled with mass spectrometry for enhanced detection.[4] The following conditions are optimized for the separation and quantification of this compound.
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 20 2.0 20 15.0 95 18.0 95 18.1 20 | 22.0 | 20 |
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion [M+H]⁺ → Product Ion (Specific fragment)
-
Internal Standard (IS): (e.g., a structurally similar, stable isotope-labeled compound) Precursor Ion [M+H]⁺ → Product Ion
-
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Data Presentation: Method Validation Summary
The developed HPLC-MS/MS method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Calibration Range | 1 - 1000 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 92 - 105% |
| LOD | 0.25 ng/mL |
| LOQ | 1.0 ng/mL |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stability Testing and Degradation Analysis of Periandrin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periandrin V is a novel natural product with significant therapeutic potential. As with any active pharmaceutical ingredient (API), ensuring its stability is paramount for safety, efficacy, and determining shelf-life. These application notes provide a comprehensive overview and detailed protocols for the stability testing and degradation analysis of this compound, adhering to international guidelines to support drug development programs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing robust stability studies.
| Property | Value | Source |
| Molecular Formula | C42H64O16 | PubChem[1] |
| Molecular Weight | 824.9 g/mol | PubChem[1] |
| Physical Description | Solid | HMDB[1] |
| Melting Point | 300 °C | HMDB[1] |
| Solubility | To be determined empirically in various solvents (e.g., water, ethanol, DMSO). | N/A |
| pKa | To be determined. | N/A |
| LogP | To be determined. | N/A |
Stability Testing Protocol
The objective of stability testing is to evaluate how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3]
Experimental Workflow for Stability Testing
Caption: Workflow for this compound Stability Testing.
Materials and Equipment
-
This compound (minimum of 3 batches)
-
ICH-compliant stability chambers
-
Validated HPLC-UV/MS system
-
pH meter
-
Karl Fischer titrator
-
Dissolution apparatus
-
Microbiological testing equipment
Experimental Procedure
-
Sample Preparation: Utilize at least three batches of this compound to account for manufacturing variability.[4] Package the samples in the proposed final container closure system.
-
Storage Conditions:
-
Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[4]
-
Analytical Testing: At each time point, perform the following tests:
-
Appearance: Visually inspect for any changes in color, clarity, or the presence of particulate matter.[3]
-
Assay: Quantify the concentration of this compound using a validated HPLC method.[3]
-
Purity: Identify and quantify any degradation products using HPLC-MS.
-
Moisture Content: Determine the water content using Karl Fischer titration.[5]
-
pH: Measure the pH of a solution of this compound.[3]
-
Dissolution: If applicable for the final dosage form, perform dissolution testing.[3]
-
Microbiological Tests: Assess for microbial contamination.[3]
-
Data Presentation of Stability Results
| Time Point (Months) | Storage Condition | Appearance | Assay (% of Initial) | Total Degradation Products (%) | Moisture Content (%) | pH |
| 0 | - | White Powder | 100.0 | <0.1 | 0.5 | 6.8 |
| 3 | 25°C/60%RH | No Change | 99.8 | 0.2 | 0.5 | 6.8 |
| 3 | 40°C/75%RH | No Change | 98.5 | 1.5 | 0.6 | 6.7 |
| 6 | 25°C/60%RH | No Change | 99.6 | 0.4 | 0.5 | 6.8 |
| 6 | 40°C/75%RH | Slight Yellowing | 96.2 | 3.8 | 0.7 | 6.5 |
| 12 | 25°C/60%RH | No Change | 99.1 | 0.9 | 0.6 | 6.7 |
Degradation Analysis Protocol
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound. This information is crucial for developing stability-indicating analytical methods.
Forced Degradation Workflow
Caption: Workflow for Forced Degradation of this compound.
Materials and Equipment
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV/MS system
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Procedure
-
Acid Hydrolysis: Treat a solution of this compound with 0.1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to light as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by HPLC-MS/MS to separate and identify the degradation products. Isolate significant degradation products for structural elucidation by NMR and FT-IR.
Data Presentation of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Products (m/z) |
| 0.1N HCl, 60°C, 24h | 15.2 | 3 | 796.8, 634.7 |
| 0.1N NaOH, 60°C, 24h | 25.8 | 4 | 808.9, 618.7 |
| 3% H₂O₂, RT, 24h | 8.5 | 2 | 840.9 |
| 80°C, 48h | 5.1 | 1 | 806.9 |
| Photolytic | 12.7 | 3 | 822.9, 794.8 |
Hypothetical Signaling Pathway Affected by a Degradation Product
Degradation products can have altered biological activity or toxicity. Understanding their potential interaction with cellular pathways is important.
Caption: Hypothetical interaction of this compound and a degradation product with a cellular signaling pathway.
Conclusion
These protocols provide a framework for the comprehensive stability testing and degradation analysis of this compound. The generated data will be instrumental in determining the appropriate storage conditions, shelf-life, and in ensuring the quality, safety, and efficacy of this compound throughout its lifecycle. Adherence to these guidelines is critical for successful regulatory submissions and the overall advancement of the drug development program.
References
Application Notes and Protocols for the Synthesis of Cardiac Glycoside Derivatives as Potential Anticancer Agents
A-Note on Periandrin V: Extensive literature searches did not yield specific information on the synthesis, biological activity, or signaling pathways associated with a compound referred to as "this compound." It is possible that this is a rare, poorly characterized natural product or a misnomer. Given the lack of available data, this document will focus on the synthesis and evaluation of derivatives of a well-characterized cardiac glycoside, oleandrin, as a representative protocol for researchers interested in developing novel cardiac glycoside-based anticancer agents. The principles and methods described herein are broadly applicable to the synthesis and evaluation of derivatives of other cardiac glycosides.
Introduction
Cardiac glycosides are a class of naturally occurring steroid-like compounds that have been used for centuries in the treatment of heart conditions. Recently, they have garnered significant attention for their potent anticancer activities. These compounds exert their biological effects primarily by inhibiting the Na+/K+-ATPase, a transmembrane protein responsible for maintaining ion gradients across the cell membrane.[1][2] Inhibition of this ion pump leads to a cascade of downstream signaling events that can induce apoptosis and inhibit cell proliferation in cancer cells. This document provides a detailed protocol for the synthesis of oleandrin derivatives, their evaluation for anticancer activity, and an overview of the key signaling pathways involved.
Experimental Protocols
General Protocol for the Synthesis of Oleandrin-4'-yl Ester Derivatives[6]
This protocol describes the synthesis of oleandrin derivatives with modifications at the C4' position of the oleandrose sugar moiety. This position is often targeted for modification to improve the pharmacological properties of the parent compound.
Materials:
-
Oleandrin
-
Anhydrous Pyridine
-
Desired acyl chloride or anhydride (e.g., 3-(N,N-dimethylamino)propionyl chloride hydrochloride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/methanol mixtures)
Procedure:
-
Dissolve oleandrin (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to yield the desired oleandrin-4'-yl ester derivative.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
dot
Caption: Workflow for the synthesis and purification of oleandrin derivatives.
In Vitro Cytotoxicity Assay
The anticancer activity of the synthesized derivatives is typically evaluated using a cell viability assay, such as the MTT or MTS assay, on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, H1299)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized oleandrin derivatives dissolved in DMSO
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds and a positive control (e.g., doxorubicin) in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the cells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
Data Presentation
The cytotoxic activities of oleandrin and its derivatives against various cancer cell lines are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | MDA-MB-231 (Breast Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | H1299 (Lung Cancer) IC50 (nM) | Reference |
| Oleandrin | Varies (e.g., 50 nM for invasion inhibition) | - | - | [3][4] |
| Digoxin | - | 37 (48h) | 54 (48h) | [5] |
| Digitoxin | - | - | - | [6] |
| Odoroside A | Varies (e.g., 100 nM for invasion inhibition) | - | - | [3][4] |
| 4b-HCl (Oleandrin Derivative) | - | - | - | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, incubation time, and assay method. The values presented here are for comparative purposes.
Signaling Pathways
Cardiac glycosides, including oleandrin and its derivatives, primarily target the Na+/K+-ATPase. Inhibition of this ion pump disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and subsequently calcium levels. This initial event triggers a complex network of downstream signaling pathways that ultimately contribute to the anticancer effects of these compounds.
Key Signaling Pathways Modulated by Cardiac Glycosides:
-
Src/EGFR/Ras/Raf/MEK/ERK Pathway: Binding of cardiac glycosides to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src. Src, in turn, can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[8] This pathway is crucial in regulating cell proliferation, differentiation, and survival.
-
PI3K/Akt/mTOR Pathway: The Na+/K+-ATPase also interacts with the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Inhibition of the pump can modulate the activity of this pathway, which is a central regulator of cell growth, metabolism, and survival.[9]
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Cardiac glycosides have been shown to inhibit NF-κB signaling, which can contribute to their pro-apoptotic effects in cancer cells.[8]
-
Induction of Apoptosis: The culmination of these signaling events is often the induction of programmed cell death, or apoptosis. Cardiac glycosides can induce apoptosis through the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[10]
dot
Caption: Signaling pathways affected by cardiac glycoside derivatives.
References
- 1. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 6. grupo.us.es [grupo.us.es]
- 7. Synthesis of oleandrin derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.blrcl.org [journals.blrcl.org]
Application Note: Cell-Based Assay Design for Assessing the Activity of Periandrin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periandrin V is a cardiac glycoside with a structure suggesting potential biological activities relevant to drug discovery, particularly in the field of oncology. While direct studies on this compound are limited, its structural similarity to other cardiac glycosides, such as Oleandrin, suggests it may exhibit cytotoxic and anti-proliferative effects on cancer cells. Oleandrin has been reported to induce apoptosis, cause DNA damage, and inhibit the Na,K-ATPase pump in tumor cells.[1][2] This application note provides a framework for designing and implementing a series of cell-based assays to elucidate the biological activity of this compound, focusing on its potential as an anti-cancer agent.
The proposed workflow is designed to first screen for cytotoxic activity and then to investigate the underlying mechanisms of cell death, providing a comprehensive initial assessment of this compound's therapeutic potential.
Proposed Signaling Pathway for this compound Activity
Based on the known mechanisms of the related cardiac glycoside Oleandrin, a potential signaling pathway for this compound's anti-cancer activity is proposed below. This pathway hypothesizes that this compound, like Oleandrin, may inhibit the Na,K-ATPase pump, leading to downstream effects that culminate in apoptosis and cell cycle arrest.
References
Application Notes and Protocols for In Vivo Administration of Periandrin V
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vivo evaluation of Periandrin V, a novel compound with putative anti-inflammatory and analgesic properties. The following protocols outline the necessary steps for a preliminary assessment of its safety and efficacy in established rodent models.
Preliminary Studies and Formulation
Prior to in vivo administration, essential preliminary studies must be conducted to ensure the quality of the test compound and the suitability of the formulation.
1.1 Compound Characterization The identity, purity, and stability of this compound should be thoroughly characterized using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
1.2 Vehicle Selection and Formulation The selection of an appropriate vehicle is critical for ensuring the bioavailability of this compound and minimizing any confounding effects of the vehicle itself. Given that many natural products are lipophilic, a common strategy is to prepare a suspension.
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution consisting of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile, distilled water.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension.
-
If this compound exhibits poor wettability, a small amount of a non-toxic surfactant such as Tween 80 (e.g., 0.1% v/v) can be added to the vehicle.
-
The final formulation should be prepared fresh on the day of the experiment and continuously stirred during the dosing procedure to maintain a uniform suspension.
Acute Toxicity Study
An acute toxicity study is essential to determine the safety profile of this compound and to establish a dose range for subsequent efficacy studies. The following protocol is based on the up-and-down procedure to minimize the number of animals used.
Protocol 2: Acute Oral Toxicity Study in Mice
-
Animals: Use healthy, adult Swiss albino mice (6-8 weeks old), acclimatized to laboratory conditions for at least one week.
-
Housing: House the animals in standard cages with free access to food and water.
-
Grouping: Assign animals to treatment groups sequentially.
-
Dosing:
-
Administer a single oral dose of this compound to the first animal at a starting dose (e.g., 300 mg/kg).
-
Observe the animal for 48 hours for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality.
-
If the animal survives, the next animal receives a higher dose (e.g., 2000 mg/kg).
-
If the animal dies, the next animal receives a lower dose.
-
Continue this process until the stopping criteria are met as per established guidelines.
-
-
Observation Period: Observe all animals for a total of 14 days, recording body weight and any clinical signs of toxicity.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in major organs.
Table 1: Example Dosing Regimen for Acute Toxicity Study
| Dose Level (mg/kg) | Route of Administration | Number of Animals | Observation Period |
| 300 | Oral Gavage | Sequential | 14 days |
| 2000 | Oral Gavage | Sequential | 14 days |
In Vivo Efficacy Studies
Based on the assumed anti-inflammatory and analgesic properties of this compound, the following efficacy models are recommended.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory activity of novel compounds.[1][2]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use healthy, adult Wistar rats (150-200 g), acclimatized for at least one week.
-
Grouping: Randomly divide the animals into the groups outlined in Table 2.
-
Treatment: Administer this compound or the reference drug (Indomethacin) orally 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Table 2: Experimental Groups for Anti-inflammatory Study
| Group | Treatment | Dose (mg/kg) | Route | Number of Animals |
| I | Vehicle (0.5% CMC) | 10 mL/kg | p.o. | 6 |
| II | Indomethacin | 10 | p.o. | 6 |
| III | This compound | Low Dose | p.o. | 6 |
| IV | This compound | Mid Dose | p.o. | 6 |
| V | This compound | High Dose | p.o. | 6 |
Analgesic Activity
To assess both central and peripheral analgesic effects, two different models are proposed.
Protocol 4: Hot Plate Test (Central Analgesia)
This method is used to evaluate centrally acting analgesics.[3][4]
-
Animals: Use healthy, adult Swiss albino mice (20-25 g).
-
Apparatus: Use a standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Baseline Measurement: Place each mouse on the hot plate and record the reaction time (in seconds) for paw licking or jumping. This is the baseline latency. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Grouping and Treatment: Randomly divide the mice into groups (as in Table 3) and administer this compound or the reference drug (Morphine) intraperitoneally.
-
Post-treatment Measurement: Measure the reaction time at 30, 60, 90, and 120 minutes after drug administration.
-
Calculation: An increase in reaction time compared to the baseline indicates an analgesic effect.
Protocol 5: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model is sensitive to peripherally acting analgesics.[3][4]
-
Animals: Use healthy, adult Swiss albino mice (20-25 g).
-
Grouping and Treatment: Randomly divide the mice into groups (as in Table 3) and administer this compound or the reference drug (Aspirin) orally 30 minutes prior to acetic acid injection.
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg.
-
Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.
-
Calculation: The percentage inhibition of writhing is calculated as follows: % Inhibition = [ (Wc - Wt) / Wc ] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Table 3: Experimental Groups for Analgesic Studies
| Group | Treatment | Dose (mg/kg) | Route | Number of Animals |
| I | Vehicle (Saline) | 10 mL/kg | i.p./p.o. | 6 |
| II | Reference Drug | (e.g., 5 mg/kg Morphine or 100 mg/kg Aspirin) | i.p./p.o. | 6 |
| III | This compound | Low Dose | i.p./p.o. | 6 |
| IV | This compound | Mid Dose | i.p./p.o. | 6 |
| V | This compound | High Dose | i.p./p.o. | 6 |
Data Presentation and Statistical Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the control group. A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Diagrams of Experimental Workflow and Signaling Pathways
Caption: Overall experimental workflow for the in vivo evaluation of this compound.
Caption: Hypothetical signaling pathway showing this compound inhibiting NF-κB activation.
References
- 1. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico and in vivo study of anti-inflammatory activity of Morinda longissima (Rubiaceae) extract and phytochemicals for treatment of inflammation-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Vivo Models for Management of Pain [scirp.org]
- 4. In vivo analgesic activity: Significance and symbolism [wisdomlib.org]
Periandrin V: A Potential Molecular Probe for Cellular Investigations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Periandrin V is a triterpene glycoside isolated from the roots of Periandra dulcis, a plant native to South America.[1] As a member of the saponin family, its amphiphilic nature, consisting of a hydrophobic triterpenoid backbone and a hydrophilic sugar moiety, suggests a primary interaction with cellular membranes. This interaction is a key characteristic of many triterpene glycosides and is believed to be the foundation of their diverse biological activities. While specific studies on this compound as a molecular probe are limited, its demonstrated antiviral, anti-inflammatory, and anticancer properties in preliminary research indicate its potential to serve as a valuable tool for investigating various cellular processes.[1]
These application notes provide a framework for utilizing this compound as a molecular probe in cellular studies, drawing upon the known mechanisms of action of related triterpene glycosides. The protocols outlined below are intended as a starting point and may require optimization for specific cell types and experimental questions.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C41H62O14 | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in methanol and other polar organic solvents. Limited solubility in water. | General knowledge |
| Storage | Store at -20°C as a solid or in a stock solution. Protect from light and moisture. | General knowledge |
Stock Solution Preparation:
For cellular assays, a stock solution of this compound should be prepared in a suitable solvent such as DMSO or ethanol at a high concentration (e.g., 10-50 mM). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Potential Applications in Cellular Studies
Based on the known biological activities of triterpene glycosides, this compound can be explored as a molecular probe in the following areas:
-
Investigating Membrane Dynamics and Sterol-Rich Domains: Triterpene glycosides are known to interact with membrane sterols, leading to alterations in membrane permeability and fluidity.[4] this compound could be used to probe the role of cholesterol-rich lipid rafts in cellular signaling and protein trafficking.
-
Modulating Inflammatory Signaling Pathways: Preliminary research suggests that this compound possesses anti-inflammatory properties.[1] It can be used to investigate key inflammatory signaling cascades such as the NF-κB and MAPK pathways.
-
Inducing and Studying Apoptosis: The anticancer activity of many triterpene glycosides is linked to their ability to induce programmed cell death. This compound can be employed to study the molecular mechanisms of apoptosis, including the activation of caspases and the involvement of mitochondrial pathways.
-
Exploring Antiviral Mechanisms: The reported antiviral potential of this compound makes it a candidate for studying viral entry, replication, and egress.[1] Its mechanism may involve disruption of the viral envelope or interference with host cell factors required for viral propagation.
Experimental Protocols
Protocol 1: Assessment of Membrane Permeabilization
This protocol aims to determine the ability of this compound to disrupt the plasma membrane integrity of target cells.
Materials:
-
Target cells (e.g., cancer cell line, primary cells)
-
This compound stock solution
-
Cell culture medium
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (lysis buffer provided in the kit).
-
Replace the culture medium with the this compound dilutions and controls.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 4, 12, 24 hours).
-
Following incubation, collect the supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to that from the positive control.
Data Presentation:
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle Control) | |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Positive Control (Lysis) | 100 |
Protocol 2: Analysis of Inflammatory Cytokine Production
This protocol describes how to investigate the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Materials:
-
Immune cells (e.g., macrophages like RAW 264.7)
-
This compound stock solution
-
Lipopolysaccharide (LPS) or other inflammatory stimulant
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well plates
-
Microplate reader
Procedure:
-
Plate immune cells in a 96-well plate and allow them to acclimate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL). Include an unstimulated control.
-
Incubate for a suitable time to allow for cytokine production (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform ELISA for the desired cytokines according to the manufacturer's protocols.
-
Measure the absorbance and calculate the cytokine concentrations from a standard curve.
Data Presentation:
| Treatment | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated | 0 | |||
| LPS | 0 | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 5 | |||
| LPS + this compound | 10 | |||
| LPS + this compound | 25 |
Protocol 3: Evaluation of Apoptosis Induction
This protocol uses Annexin V/Propidium Iodide (PI) staining and flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
| This compound Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Visualizing Cellular Pathways and Workflows
To facilitate the understanding of the experimental designs and the potential mechanisms of action of this compound, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Frontiers | Relationships between chemical structures and functions of triterpene glycosides isolated from sea cucumbers [frontiersin.org]
- 2. Antiviral activity of oleandrin and a defined extract of Nerium oleander against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of the Marine Triterpene Glycoside Cucumarioside A2-2 in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Triterpene glycosides and the structural-functional properties of membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Periandrin V Delivery in Cell Culture
A-NOTES
Introduction
Periandrins are a class of triterpenoid saponins isolated from the plant Periandra mediterranea. While the specific variant "Periandrin V" is not extensively documented in publicly available literature, this document provides a comprehensive guide to the delivery of Periandrin compounds in cell culture, based on the known properties of related Periandrins and the general behavior of triterpenoid saponins. These compounds are known for their potential cytotoxic and other biological activities, making them of interest for research in drug development and cell biology. This guide is intended for researchers, scientists, and drug development professionals.
Properties of Periandrins (Triterpenoid Saponins)
Triterpenoid saponins, including the Periandrin family, are glycosides consisting of a polycyclic triterpene aglycone and one or more sugar moieties. This structure imparts amphiphilic properties, influencing their interaction with cell membranes and their overall biological activity.
| Property | General Characteristics of Triterpenoid Saponins | Relevance to Cell Culture Delivery |
| Solubility | Generally poor in water, but soluble in organic solvents like DMSO and ethanol. | Stock solutions should be prepared in an appropriate organic solvent. Final concentration of the solvent in cell culture media must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Stability | Can be sensitive to pH and temperature. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium before each experiment. |
| Mechanism of Action | Known to interact with cell membranes, potentially leading to pore formation and increased permeability. Can also modulate various signaling pathways. | The delivery method and concentration can significantly impact the observed cellular response. |
Delivery Techniques for this compound in Cell Culture
Given the hydrophobic nature of the triterpene backbone, delivering Periandrins effectively into cells in an aqueous culture environment requires careful consideration. The choice of method will depend on the specific experimental goals and the cell type being used.
Direct Solubilization in Culture Medium
This is the simplest method but can be limited by the solubility of the compound.
Protocol: Direct Solubilization
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Vortex or mix thoroughly after each dilution to ensure homogeneity.
-
Immediately add the this compound-containing medium to the cells.
-
Observe for precipitation. If precipitation occurs, consider alternative delivery methods or the use of a carrier.
Use of a Carrier/Vehicle
For compounds with poor aqueous solubility, a carrier can enhance delivery and bioavailability.
Protocol: Liposomal Delivery (Conceptual Workflow)
Liposomes are artificial vesicles that can encapsulate hydrophobic compounds within their lipid bilayer, facilitating their delivery into cells.
Caption: Conceptual workflow for liposomal delivery of this compound.
Experimental Protocols
Experiment 1: Determination of Cytotoxicity (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and a medium-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Experiment 2: Apoptosis Induction (Conceptual Pathway)
Many cytotoxic compounds induce apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated in response to this compound treatment.
Caption: Hypothetical apoptosis signaling pathway induced by this compound.
Experimental Workflow: Investigating Apoptosis
Caption: Experimental workflow for investigating apoptosis induction.
Application Notes & Protocols for Analytical Standards in Periandrin V Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periandrin V is a complex triterpenoid saponin, a class of natural products known for their diverse and potent biological activities.[1] Compounds from the Periandra genus, sourced from plants such as Periandra dulcis, have been noted for their potential therapeutic properties.[2][3] As a specific member of this family, this compound presents a unique subject for phytochemical analysis, drug discovery, and pharmacological studies. These application notes provide a comprehensive guide to the analytical standards and protocols necessary for the rigorous scientific investigation of this compound, based on its classification as a triterpenoid saponin and established analytical methodologies for this compound class.
Due to the limited availability of specific published research on this compound, the following protocols are based on established methods for the analysis of related triterpenoid saponins.[4][5][6] Researchers should use these as a starting point and optimize them for their specific experimental context.
Compound Identification and Physicochemical Properties
This compound is a glycoside with a triterpene aglycone core. Its structure includes β-D-xylopyranosyl and β-D-glucuronopyranosyl sugar moieties.[1] The accurate identification and characterization of this compound are foundational to any research endeavor. The table below summarizes its key identifiers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 152464-84-1 | [1] |
| Molecular Formula | C41H62O14 | [7] |
| Molecular Weight | 778.9 g/mol | [1] |
| Chemical Class | Triterpenoid Saponin | [1][8][9] |
| Known Sugar Moieties | β-D-xylopyranosyl, β-D-glucuronopyranosyl | [1] |
| Predicted XlogP | 3.7 |[7] |
Analytical Methodologies and Protocols
The quantification and characterization of this compound require high-resolution analytical techniques. The complex structure of saponins necessitates methods that can handle their molecular weight and polarity.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a primary method for the quantification of triterpenoid saponins from plant extracts and formulated products.
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient Example: Start at 20% B, ramp to 80% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Saponins often lack a strong chromophore. Detection is typically performed at low UV wavelengths, such as 205-210 nm. A DAD is recommended to screen for the optimal wavelength.
-
Standard Preparation: Prepare a stock solution of this compound reference standard (if available) in methanol at 1 mg/mL. Create a calibration curve using serial dilutions (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation:
-
Plant Material: Perform a methanol or ethanol-based extraction, followed by solid-phase extraction (SPE) on a C18 cartridge to enrich the saponin fraction.
-
Formulations: Dissolve the formulation in a suitable solvent and filter through a 0.45 µm syringe filter before injection.
-
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Table 2: Example HPLC Method Parameters for Saponin Analysis
| Parameter | Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | 205 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS provides superior sensitivity and specificity, enabling both the identification of this compound and its accurate quantification in complex biological matrices.[4][10]
Protocol: LC-MS/MS Analysis
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatography: Utilize the same RP-HPLC method described above.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for saponins due to the presence of carboxylic acid groups in glucuronic acid moieties.
-
Mass Analysis (for Quantification on QqQ):
-
Perform a direct infusion of the this compound standard to determine the precursor ion (e.g., [M-H]⁻ at m/z 777.4).
-
Optimize collision energy to identify characteristic product ions.
-
Set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-product ion transitions.
-
-
Mass Analysis (for Identification on HRMS):
-
Acquire full scan data to determine the accurate mass of the precursor ion, confirming its elemental composition (C41H62O14).
-
Acquire tandem MS (MS/MS) data to elucidate the fragmentation pattern, which can confirm the aglycone core and the sequence of sugar moieties.
-
-
Data Analysis: Use the MRM data for quantification against a standard curve. Use the accurate mass and MS/MS fragmentation data for definitive structural confirmation.
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Ionization Mode | ESI Negative |
| Precursor Ion [M-H]⁻ | m/z 777.4 |
| Accurate Mass [M-H]⁻ | 777.4067 |
| Example MRM Transition 1 (Quantifier) | 777.4 -> [Product Ion A] |
| Example MRM Transition 2 (Qualifier) | 777.4 -> [Product Ion B] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for the de novo structural elucidation of novel compounds like this compound and for confirming the identity of a reference standard.[10]
Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve a purified and dried sample of this compound (typically 1-5 mg) in a suitable deuterated solvent, such as Methanol-d4 (CD3OD) or Pyridine-d5.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. Key signals for saponins include anomeric protons of sugars (typically δ 4.5-5.5 ppm) and methyl singlets of the triterpene core (typically δ 0.7-1.5 ppm).
-
¹³C NMR: Shows all carbon atoms in the molecule, including the aglycone backbone and sugar units.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.
-
COSY identifies proton-proton couplings.
-
HSQC correlates protons to their directly attached carbons.
-
HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the sugar units to the aglycone and determining the glycosylation sites.
-
-
-
Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the definitive determination of the structure and stereochemistry of this compound.
Experimental Workflows and Signaling Pathways
Workflow for Isolation and Analysis
The following diagram outlines a typical workflow for the isolation and analysis of this compound from a plant source.
Hypothetical Signaling Pathway: Anti-inflammatory Action
Many triterpenoid saponins exhibit anti-inflammatory activity by modulating key signaling pathways such as the NF-κB pathway. While the specific mechanism of this compound is uncharacterized, a plausible hypothesis involves the inhibition of this pathway.
This document provides a foundational framework for initiating research on this compound. All protocols should be validated in-house to ensure accuracy, precision, and reliability for their intended application. The procurement of a certified reference standard is highly recommended for all quantitative studies.
References
- 1. This compound | 152464-84-1 | Benchchem [benchchem.com]
- 2. Item - Phytochemical studies on the constituents of Periandra dulcis and Baccharis genistelloides. - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. Lista de plantas usadas em fitoterapia – Wikipédia, a enciclopédia livre [pt.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C41H62O14) [pubchemlite.lcsb.uni.lu]
- 8. Showing Compound Periandrin I (FDB013023) - FooDB [foodb.ca]
- 9. Human Metabolome Database: Showing metabocard for Periandrin I (HMDB0034522) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Setup for Testing Periandrin V Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the cytotoxic potential of Periandrin V, a novel natural product. The described protocols are designed to be adaptable for various cancer cell lines and can be modified based on preliminary findings.
Introduction
This compound is a natural compound with a structure suggestive of potential bioactive properties. This document outlines a series of in vitro experiments to determine its cytotoxicity against cancer cells, elucidate its mechanism of action, and establish its potency. The following protocols provide a robust starting point for the preclinical evaluation of this compound as a potential anticancer agent.
Experimental Objectives
-
To determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of human cancer cell lines.
-
To assess the primary mechanism of cell death induced by this compound (apoptosis vs. necrosis).
-
To investigate the involvement of key signaling pathways in this compound-induced cytotoxicity.
Materials and Reagents
-
This compound (source to be specified)
-
Human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast, Jurkat - T-cell leukemia)
-
Normal human cell line (e.g., hTERT-immortalized retinal pigment epithelial cells - RPE-1)
-
Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Caspase-3 Colorimetric Assay Kit
-
Antibodies for Western Blotting (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
Experimental Workflow
The overall experimental workflow is designed to systematically characterize the cytotoxic effects of this compound.
Caption: Experimental workflow for this compound cytotoxicity testing.
Experimental Protocols
Cell Culture
-
Maintain selected cancer cell lines in either DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
MTT Assay for Cell Viability and IC50 Determination
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth, by plotting a dose-response curve.[1][2]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of necrosis.
-
Seed cells and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Perform the caspase-3 colorimetric assay according to the manufacturer's protocol.
-
Measure the absorbance at 405 nm.
-
Express the caspase-3 activity as a fold change relative to the untreated control.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling.
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, phospho-Akt, Akt, phospho-ERK, and ERK overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Data Presentation (Hypothetical Data)
Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical | 25.3 ± 2.1 |
| A549 | Lung | 38.7 ± 3.5 |
| MCF-7 | Breast | 19.5 ± 1.8 |
| Jurkat | T-cell Leukemia | 12.1 ± 1.3 |
| RPE-1 | Normal Epithelial | > 100 |
Table 2: Effect of this compound (IC50) on Cell Death Mechanisms in HeLa Cells (24h)
| Treatment | % Apoptosis (Annexin V+) | % Necrosis (LDH Release) | Caspase-3 Activity (Fold Change) |
| Control | 4.2 ± 0.5 | 5.1 ± 0.8 | 1.0 ± 0.1 |
| This compound | 45.8 ± 3.9 | 8.3 ± 1.2 | 4.7 ± 0.4 |
Signaling Pathway Analysis
Based on the experimental results, a potential signaling pathway for this compound-induced apoptosis can be proposed.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This set of application notes and protocols provides a comprehensive guide for the initial cytotoxic evaluation of this compound. The results from these experiments will establish the compound's in vitro efficacy, selectivity, and primary mechanism of action, which are critical for its further development as a potential therapeutic agent.
References
- 1. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Periandrin V Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Periandrin V, a potentially bioactive natural product. Our aim is to help you overcome low yields and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a member of the triterpenoid saponin class of natural products.[1] Triterpenoid saponins are glycosylated derivatives of triterpenes. While specific literature on this compound is not abundant, related compounds like Periandrin III have been isolated from Periandra mediterranea.[2] Therefore, it is presumed that this compound is also extracted from the roots or other parts of plants from the Periandra genus.
Q2: What are the general chemical properties of this compound that I should be aware of during extraction?
A2: As a triterpenoid saponin, this compound is expected to be a relatively polar molecule due to the presence of sugar moieties, but it also possesses a non-polar triterpenoid backbone. This amphipathic nature means its solubility will be dependent on the solvent system used. Saponins can be prone to degradation under harsh pH conditions or high temperatures.[3][4]
Q3: Which solvents are most effective for extracting this compound?
A3: The choice of solvent is critical for successful extraction.[5] For saponins like this compound, polar solvents or hydroalcoholic mixtures are generally most effective. Commonly used solvents include methanol, ethanol, and water, or mixtures thereof (e.g., 70-80% ethanol or methanol).[6][7] The optimal solvent system will depend on the specific plant matrix and the desired purity of the initial extract.
Q4: Can I use modern extraction techniques for this compound?
A4: Yes, modern techniques can offer advantages over classical methods.[6] Ultrasound-Assisted Extraction (UAE) can reduce extraction time and improve yield by enhancing solvent penetration into the plant material.[4] However, it's important to control the temperature to prevent degradation of thermolabile compounds.[4] Other techniques like Pressurized Liquid Extraction (PLE) or Supercritical Fluid Extraction (SFE) with a polar co-solvent could also be explored for higher efficiency and selectivity.[6]
Q5: How can I effectively purify this compound from the crude extract?
A5: Purification of saponins typically involves multiple chromatographic steps. A common strategy is to first perform liquid-liquid partitioning to remove non-polar compounds (e.g., with hexane or chloroform). This is followed by column chromatography using stationary phases like silica gel or, for better separation of polar compounds, reversed-phase C18 silica. Further purification may be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Overcoming Low Yield
Low yield is a common issue in natural product extraction.[8][9] This guide will help you identify and resolve potential causes.
Issue 1: The yield of my crude extract is very low.
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Question: Did you properly prepare the plant material?
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Answer: The plant material should be dried to a constant weight and finely ground to increase the surface area for solvent penetration.[3] For roots, ensure they are thoroughly cleaned and free of soil before drying. The use of fresh, young plant tissue is often preferred as it may contain higher concentrations of the target compound.[9]
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Question: Are you using the optimal solvent and extraction conditions?
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Answer: The solvent polarity must be appropriate for this compound. Try varying the ratio of alcohol to water in your extraction solvent. Maceration should be carried out for a sufficient duration with regular agitation.[7] If using Soxhlet extraction, be mindful of potential thermal degradation.[3][4] Ensure your solvent-to-solid ratio is adequate; a common starting point is 10:1 (v/w).
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-
Question: Have you performed multiple extractions?
Issue 2: I have a good amount of crude extract, but the yield of purified this compound is low.
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Question: Are you losing the compound during liquid-liquid partitioning?
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Answer: Emulsion formation can lead to poor separation and loss of product.[10] To break emulsions, you can try adding brine or allowing the separatory funnel to stand for a longer period. Also, ensure the pH of the aqueous phase is controlled, as this can affect the partitioning of saponins.
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Question: Is your column chromatography procedure optimized?
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Answer: If using normal phase (silica gel) chromatography, highly polar saponins might bind too strongly to the stationary phase. In this case, using a more polar mobile phase or switching to reversed-phase chromatography is advisable. Ensure your column is not overloaded with crude extract.
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Question: Could the compound be degrading during the process?
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Answer: Saponins can be sensitive to acidic conditions.[8] If using silica gel, which can be slightly acidic, consider using neutralized silica. Avoid high temperatures during solvent evaporation (rotoevaporation); keep the water bath temperature below 40-50°C.
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Quantitative Data Summary
The following tables provide typical parameters for this compound extraction and purification. These are general guidelines and may require optimization for your specific experimental conditions.
Table 1: Solvent Properties and Typical Ratios
| Solvent System | Polarity Index | Typical Solid:Solvent Ratio (w/v) | Application |
| n-Hexane | 0.1 | 1:5 | Defatting (Pre-extraction) |
| Dichloromethane | 3.1 | 1:10 | Extraction of non-polar compounds |
| Ethyl Acetate | 4.4 | 1:10 | Extraction of medium-polarity compounds |
| Ethanol | 4.3 | 1:10 | Main Extraction |
| 70% Methanol in Water | 6.6 (approx.) | 1:10 | Main Extraction |
| Water | 10.2 | 1:10 | Main Extraction (potential for co-extractives) |
Table 2: Expected Yields at Different Stages of Purification
| Stage | Description | Expected Yield Range (% of initial dry plant material) |
| Stage 1 | Crude Hydroalcoholic Extract | 5 - 15% |
| Stage 2 | Post Liquid-Liquid Partitioning | 2 - 8% |
| Stage 3 | After Column Chromatography | 0.5 - 2% |
| Stage 4 | Final Purified this compound (after prep-HPLC) | 0.01 - 0.5% |
Experimental Protocols
Protocol 1: Maceration-Based Extraction of this compound
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Preparation of Plant Material:
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Air-dry the roots of Periandra sp. at room temperature until a constant weight is achieved.
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Grind the dried roots into a fine powder (e.g., 40-60 mesh).
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Defatting (Optional but Recommended):
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Macerate the powdered plant material with n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring.
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Filter the mixture and discard the hexane extract. Allow the plant material to air-dry completely.
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-
Main Extraction:
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Macerate the defatted plant powder with 80% ethanol (1:10 w/v) in a sealed container for 72 hours at room temperature with constant agitation.
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Filter the extract through Whatman No. 1 filter paper.
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Repeat the extraction process two more times with fresh solvent on the plant residue.
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Combine the filtrates from all three extractions.
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Solvent Evaporation:
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Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
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Protocol 2: Purification of this compound
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Liquid-Liquid Partitioning:
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Dissolve the crude extract in distilled water (e.g., 100 mL for 10 g of crude extract).
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Partition the aqueous solution successively with an equal volume of dichloromethane and then ethyl acetate in a separatory funnel. Perform each solvent partition three times.
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The this compound is expected to remain in the aqueous or ethyl acetate fraction depending on its polarity. Analyze all fractions by TLC to track the compound of interest.
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-
Column Chromatography (Reversed-Phase):
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Dissolve the enriched fraction (e.g., the aqueous fraction) in a minimal amount of the initial mobile phase.
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Load the sample onto a C18 reversed-phase column packed in water.
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Elute the column with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
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Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
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-
Final Purification (Preparative HPLC):
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Pool the fractions containing this compound and concentrate them.
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Further purify the compound using a preparative HPLC system with a C18 column and an appropriate mobile phase (e.g., a methanol/water or acetonitrile/water gradient).
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Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: this compound extraction and purification workflow.
References
- 1. Human Metabolome Database: Showing metabocard for Periandrin I (HMDB0034522) [hmdb.ca]
- 2. Periandrin III | C42H64O16 | CID 131752668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 5. acta.fih.upt.ro [acta.fih.upt.ro]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 10. Reddit - The heart of the internet [reddit.com]
improving Periandrin V solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periandrin V, focusing on challenges related to its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
A1: this compound is a large and complex molecule, and like many natural products, it exhibits poor solubility in aqueous solutions. The recommended starting solvent is high-purity dimethyl sulfoxide (DMSO). For most cell-based assays, preparing a high-concentration stock solution in DMSO is the first step. This stock can then be diluted to the final working concentration in your cell culture medium.
Q2: What is the maximum concentration of DMSO that can be used in cell culture without causing toxicity?
A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment where cells are treated with the same concentration of DMSO that will be used to deliver this compound. High concentrations of DMSO (1% and above) have been shown to have anti-inflammatory effects and can reduce lymphocyte proliferation and cytokine production.[1]
Q3: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the cell culture medium.
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Vortexing/Mixing: Ensure rapid and thorough mixing of the solution immediately after adding the this compound stock to the medium.
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Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
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Use of a Surfactant: In some instances, a low concentration of a biocompatible surfactant, such as Pluronic F-68, can help to maintain the solubility of hydrophobic compounds. However, this should be tested for its effects on your specific assay.
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Sonication: Brief sonication of the final diluted solution can sometimes help to re-dissolve small precipitates, but this should be done cautiously to avoid denaturing proteins in the medium.
Q4: Are there alternative methods to improve the solubility of this compound if DMSO is not suitable for my experiment?
A4: Yes, several other techniques can be employed to enhance the solubility of hydrophobic drugs like this compound:
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Co-solvency: Using a mixture of water-miscible solvents can increase solubility.[2][3]
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pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[3]
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Complexation: The use of cyclodextrins can encapsulate the hydrophobic molecule, increasing its aqueous solubility.
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Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its solubility and bioavailability.[4]
Troubleshooting Guide: Preparing this compound Solutions
This guide provides a step-by-step protocol for preparing this compound solutions for in vitro assays.
Table 1: Recommended Solvents and Starting Concentrations
| Solvent | Purity | Starting Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥99.9% | 10-50 mM | Prepare fresh or store in small aliquots at -20°C or -80°C to prevent water absorption and degradation. Avoid repeated freeze-thaw cycles. |
| Ethanol | Anhydrous | 1-10 mM | May be suitable for some assays, but can also have effects on cells. Test for vehicle effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (Molecular Weight: 824.9 g/mol )
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Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
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Sterile microcentrifuge tubes
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Calibrated analytical balance
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Vortex mixer
Procedure:
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Accurately weigh out 8.25 mg of this compound powder using an analytical balance.
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Transfer the powder to a sterile microcentrifuge tube.
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Add 1 mL of sterile, cell culture grade DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath sonicator may be used if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock for Cell Culture Experiments
Materials:
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10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
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Immediately after adding the this compound solution to the medium, vortex or pipette up and down gently but thoroughly to ensure rapid and complete mixing.
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Use the freshly prepared this compound-containing medium to treat your cells.
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Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Signaling Pathways and Workflows
Based on studies of structurally similar cardiac glycosides like Oleandrin, this compound may exert its biological effects, such as inducing apoptosis in cancer cells, through the inhibition of the Na+/K+-ATPase pump and modulation of downstream signaling pathways. A potential signaling pathway is depicted below.
Caption: Hypothetical signaling pathway of this compound inducing apoptosis.
The following diagram illustrates a general workflow for testing the effects of this compound in an in vitro cell-based assay.
Caption: General workflow for in vitro cell-based assays with this compound.
References
Technical Support Center: Periandrin V Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and purification of Periandrin V.
I. Frequently Asked Questions (FAQs)
Q1: Is the total synthesis of this compound a common and feasible approach?
A1: Currently, the total synthesis of this compound is not a commonly reported or established method. This compound is a complex triterpene glycoside naturally occurring in the roots of Periandra dulcis.[1] Due to its intricate stereochemistry and multiple glycosidic linkages, its total chemical synthesis would be a highly complex, multi-step process that is likely to be low-yielding and not economically viable for large-scale production. Therefore, isolation from its natural source is the primary method for obtaining this compound.
Q2: What is the typical starting material for this compound isolation?
A2: The primary source for isolating this compound is the roots of the plant Periandra dulcis, which is also known as Brazilian licorice.[1] The roots are known to contain a mixture of periandrin isomers and other saponins.[2][3]
Q3: What are the major challenges in purifying this compound?
A3: The main challenges in the purification of this compound, a triterpenoid saponin, include:
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Low concentration in the plant material: This necessitates processing large amounts of starting material to obtain significant quantities of the pure compound.
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Presence of structurally similar compounds: Periandra dulcis root extract contains a complex mixture of other saponins, tannins, and flavonols, including isomers of this compound, which can be difficult to separate.[2][3]
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Similar polarities of related saponins: The co-occurrence of multiple glycosides with subtle structural differences makes chromatographic separation challenging.
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Potential for degradation: this compound can undergo acid-catalyzed degradation, which requires careful control of pH during extraction and purification.[1]
Q4: Which analytical techniques are most suitable for monitoring the purification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is a highly effective method for monitoring the purification process.[1] Thin-Layer Chromatography (TLC) can also be used as a simpler, more rapid technique for qualitative assessment of fraction purity during column chromatography.
II. Troubleshooting Guides
A. Extraction and Initial Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Crude Extract | Incomplete extraction of plant material. | - Increase the extraction time or perform multiple extraction cycles.- Ensure the particle size of the ground root material is sufficiently small for efficient solvent penetration.- Consider using ultrasound-assisted extraction (UAE) to enhance efficiency. |
| Degradation of this compound during extraction. | - Avoid high temperatures for prolonged periods.- Use a neutral or slightly acidic extraction solvent to prevent acid hydrolysis of the glycosidic bonds. | |
| Precipitation of Saponins during Solvent Removal | Saponins have limited solubility in certain solvents. | - Avoid complete evaporation of the solvent. Maintain a concentrated solution.- If precipitation occurs, try redissolving in a small amount of a more polar solvent like methanol before proceeding to the next step. |
| Emulsion Formation during Liquid-Liquid Partitioning | The amphiphilic nature of saponins can lead to stable emulsions. | - Add a small amount of saturated NaCl solution to break the emulsion.- Centrifuge the mixture to facilitate phase separation.- Avoid vigorous shaking; use gentle inversion for mixing. |
B. Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Saponins | Inappropriate solvent system. | - Optimize the mobile phase composition through systematic TLC trials with different solvent combinations (e.g., chloroform-methanol-water, ethyl acetate-methanol-water).- Employ a gradient elution, gradually increasing the polarity of the mobile phase. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. The sample load should typically be 1-5% of the silica gel weight. | |
| Peak Tailing | Interaction of acidic protons on saponins with the silica surface. | - Add a small amount of a weak acid (e.g., acetic acid, formic acid) to the mobile phase to suppress the ionization of carboxylic acid groups on the saponins. |
| Channeling in the column packing. | - Ensure the silica gel is packed uniformly and without cracks or air bubbles. | |
| Irreversible Adsorption of Sample | Highly polar nature of saponins leading to strong binding to silica. | - Consider using reversed-phase chromatography as an alternative or subsequent purification step.- If irreversible adsorption is suspected, the column may need to be washed with a very strong solvent or discarded. |
C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | - Filter all samples and mobile phases through a 0.45 µm filter before use.- Use a guard column to protect the preparative column.- If pressure is still high, back-flush the column with a strong solvent. |
| Sample precipitation on the column. | - Ensure the sample is fully dissolved in the mobile phase before injection.- Reduce the injection volume or sample concentration. | |
| Peak Splitting or Broadening | Column overloading. | - Decrease the injection volume or sample concentration. |
| Incompatibility of the injection solvent with the mobile phase. | - Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. | |
| Column degradation. | - A void may have formed at the column inlet. If possible, top up the column with packing material. Otherwise, the column may need to be replaced. | |
| Low Recovery | Sample degradation on the column. | - If the mobile phase is acidic or basic, consider if this could be causing degradation. Neutralize fractions immediately after collection if necessary. |
| Incomplete elution from the column. | - After the main peak has eluted, wash the column with a much stronger solvent to elute any remaining compounds. |
III. Data Presentation
Table 1: Representative Yields and Purity of Triterpenoid Saponins from Plant Extraction and Purification
| Purification Step | Starting Material | Product | Yield | Purity | Reference |
| Solvent Extraction | 400 g Radix phytolaccae roots | 15.7 g crude saponin-rich extract | 3.9% | Low (mixture) | [1] |
| HSCCC | 150 mg crude extract | 46.3 mg Esculentoside A | 30.9% | 96.7% | [1] |
| HSCCC | 150 mg crude extract | 21.8 mg Esculentoside B | 14.5% | 99.2% | [1] |
| HSCCC | 150 mg crude extract | 7.3 mg Esculentoside C | 4.9% | 96.5% | [1] |
| HSCCC | 150 mg crude extract | 13.6 mg Esculentoside D | 9.1% | 97.8% | [1] |
| HSCCC: High-Speed Counter-Current Chromatography |
IV. Experimental Protocols
Protocol 1: General Extraction and Fractionation of Triterpenoid Saponins from Plant Material
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Drying and Grinding: Air-dry the roots of Periandra dulcis at room temperature and grind them into a fine powder.
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Solvent Extraction:
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Macerate the powdered root material in 70% ethanol (e.g., 1 kg of powder in 10 L of solvent) at room temperature for 24 hours with occasional stirring.
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Filter the mixture and repeat the extraction process on the residue two more times.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
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Liquid-Liquid Partitioning:
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Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
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The saponins are typically enriched in the n-butanol fraction.
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Evaporate the n-butanol fraction to dryness to yield a saponin-rich extract.
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Protocol 2: Purification of Triterpenoid Saponins by Silica Gel Column Chromatography
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Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh) using a slurry packing method with a non-polar solvent like chloroform.
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Sample Loading: Dissolve the saponin-rich extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.
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Elution:
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Begin elution with a solvent system of low polarity (e.g., chloroform).
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Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A typical gradient might be from 100% chloroform to chloroform-methanol mixtures (e.g., 9:1, 8:2, 7:3 v/v) and finally to pure methanol.
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-
Fraction Collection and Analysis:
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Collect fractions of a fixed volume.
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Analyze the fractions by TLC, spotting them on a silica gel plate and developing it with a suitable solvent system (e.g., chloroform:methanol:water 65:35:10). Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
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Combine the fractions containing the compound of interest.
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V. Visualizations
Caption: A typical experimental workflow for the isolation and purification of this compound.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
- 1. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponins, tannins and flavonols found in hydroethanolic extract from Periandra dulcis roots [repositorio.unifesp.br]
- 3. scielo.br [scielo.br]
Technical Support Center: Optimizing HPLC Separation of Periandrin V Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Periandrin V isomers.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for separating this compound isomers?
A1: For initial method development for this compound isomers, a screening approach using multiple chiral stationary phases (CSPs) and mobile phase systems is recommended. Polysaccharide-based CSPs are often a good starting point for complex natural products.[1] A typical starting point would be a Chiralpak® series column with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.
Q2: How can I improve the resolution between closely eluting this compound isomers?
A2: Improving resolution can be achieved by systematically optimizing several parameters.[2][3] Key strategies include:
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Mobile Phase Composition: Fine-tuning the ratio of the non-polar solvent to the alcohol modifier can significantly impact selectivity.
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Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.
-
Temperature: Adjusting the column temperature can alter the interactions between the analytes and the stationary phase, which can affect selectivity.[2]
-
Choice of Modifier: Switching the alcohol modifier (e.g., from isopropanol to ethanol) can change the chiral recognition and improve separation.
Q3: What type of detector is most suitable for the analysis of this compound?
A3: A UV-Vis detector is commonly used for the analysis of chromophoric compounds like this compound. The detection wavelength should be set to the absorbance maximum of this compound to ensure the highest sensitivity. If this compound lacks a strong chromophore, or if mass confirmation is required, a mass spectrometer (LC-MS) would be the detector of choice.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound isomers.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | Strong interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of an acidic or basic modifier to the mobile phase can help to mitigate these interactions. |
| Column Overload | Injecting too much sample can lead to peak fronting.[4] Dilute the sample or reduce the injection volume. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5] |
| Column Contamination or Degradation | Contamination or voids in the stationary phase can lead to poor peak shape.[6] Flush the column with a strong solvent or, if necessary, replace the column. |
Problem 2: Peak Splitting
Possible Causes & Solutions
| Cause | Solution |
| Column Packing Issues | Uneven column packing or the formation of a void at the column inlet can cause the sample band to split.[4][6] Reversing the column for a few injections (if permitted by the manufacturer) might help, but column replacement is often necessary. |
| Co-elution of Isomers | The "split" peak may actually be two very closely eluting isomers.[6] To confirm, try a smaller injection volume; if two distinct peaks appear, optimize the mobile phase or temperature to improve their separation.[6] |
| Mobile Phase In-homogeneity | Inconsistent mobile phase composition due to poor mixing can lead to peak splitting.[4] Ensure proper degassing and mixing of the mobile phase components. |
| Large Dead Volume | Excessive dead volume in the system can contribute to peak distortion.[4] Use low-dead-volume fittings and tubing, and ensure all connections are tight. |
Experimental Protocols
Protocol 1: General Screening Method for this compound Isomers
This protocol outlines a starting point for developing a separation method.
| Parameter | Condition |
| Column | Chiralpak® IA, IB, or IC (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the this compound sample in the mobile phase.
-
Inject the sample and run the analysis.
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Evaluate the chromatogram for the number of peaks and their resolution. Based on the results, proceed to the optimization protocol.
Protocol 2: Method Optimization
This protocol provides a systematic approach to improving the separation of this compound isomers.
| Parameter | Range to Investigate |
| Mobile Phase Ratio | n-Hexane / Isopropanol from 95:5 to 80:20 (v/v) |
| Flow Rate | 0.5 mL/min to 1.5 mL/min |
| Temperature | 15 °C to 40 °C |
Procedure:
-
Start with the conditions from the screening protocol that provided the best initial separation.
-
Systematically vary one parameter at a time while keeping the others constant.
-
For mobile phase optimization, adjust the percentage of isopropanol in 2% increments.
-
For flow rate optimization, test in 0.2 mL/min increments.
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For temperature optimization, test in 5 °C increments.
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Calculate the resolution between critical peak pairs for each condition to determine the optimal settings.
Visualizations
Caption: HPLC method development workflow for this compound isomers.
Caption: Troubleshooting logic for common HPLC separation issues.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
minimizing degradation of Periandrin V during storage
This technical support center provides guidance on minimizing the degradation of Periandrin V during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited; therefore, recommendations are based on the general properties of triterpenoid saponins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a member of the triterpenoid saponin class of compounds.[1] Triterpenoid saponins are glycosides of triterpenes, meaning they consist of a triterpene aglycone linked to one or more sugar chains.[2] This class of compounds is widely distributed in the plant kingdom.[2]
Q2: What are the primary factors that can cause degradation of this compound during storage?
A2: Based on the general behavior of triterpenoid saponins, the primary factors contributing to degradation are likely to be:
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pH: Extreme pH, particularly acidic conditions, can lead to hydrolysis of the glycosidic bonds or other structural modifications.[3]
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Temperature: Elevated temperatures can accelerate chemical degradation pathways.[3]
-
Moisture: The presence of water can facilitate hydrolysis.
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Light: Exposure to UV or visible light can induce photolytic degradation.
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Solvent: Storage in alcoholic solutions for prolonged periods can lead to esterification if the molecule contains a free carboxylic acid group.[3]
Q3: What are the visible signs of this compound degradation?
A3: Visible signs of degradation are often absent. Chemical analysis is typically required to detect degradation. However, you might observe a change in color or the appearance of precipitates in solutions. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored by periodically analyzing the sample using a validated analytical method, such as HPLC. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from a solid sample stored under recommended conditions.
-
Analyze the old and new stock solutions by HPLC to compare the purity and concentration of this compound.
-
If degradation is confirmed in the old stock solution, discard it and establish a protocol for more frequent preparation of fresh solutions.
-
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review the storage and handling procedures of your this compound sample. Ensure it has been protected from light, extreme temperatures, and inappropriate solvents.
-
Consider the possibility of interactions with other components in your sample matrix.
-
If possible, use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the structure of the degradation products. This can provide insights into the degradation pathway.
-
Storage and Handling Recommendations
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Form | Solid (lyophilized powder) | More stable than solutions. |
| Temperature | -20°C or -80°C | Reduces the rate of chemical reactions. |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Minimizes oxidation. |
| Light | Protected from light (amber vials) | Prevents photolytic degradation. |
| Moisture | Desiccated environment | Prevents hydrolysis. |
| pH (for solutions) | Neutral (pH 6-8) | Avoids acid or base-catalyzed hydrolysis. |
| Solvent (for stock solutions) | Anhydrous aprotic solvents (e.g., DMSO, DMF) | Minimizes hydrolysis and esterification. Prepare fresh. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound
This protocol provides a general method that should be optimized for your specific instrument and this compound sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating saponins.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: UV detection, wavelength to be determined by UV-Vis scan of this compound (typically in the range of 200-210 nm for saponins lacking a strong chromophore).
-
Injection Volume: 10-20 µL.[4]
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. Human Metabolome Database: Showing metabocard for Periandrin I (HMDB0034522) [hmdb.ca]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. Chemical Potency and Degradation Products of Medications Stored Over 550 Earth Days at the International Space Station - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of storage conditions on the stability of β-lapachone in solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Periandrin V interference in bioassays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Periandrin V. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro bioassays. As this compound is a saponin-like compound, much of this guidance is also applicable to other molecules in this class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a novel saponin-like compound currently under investigation for its potential therapeutic properties. Saponins are a diverse group of naturally occurring glycosides known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.[1][2] The specific mechanism of action for this compound is still being elucidated, but it is presumed to interact with cellular membranes and potentially modulate specific signaling pathways.
Q2: I'm observing high levels of cytotoxicity with this compound in all my cell lines, even at low concentrations. Is this expected?
While this compound may have genuine cytotoxic effects on certain cell lines, a common artifact with saponin-like compounds is non-specific membrane permeabilization.[3] This can lead to false-positive results in cytotoxicity assays that rely on membrane integrity. It is crucial to use multiple, mechanistically different cytotoxicity assays to confirm that the observed effect is due to a specific biological mechanism rather than simple cell lysis.
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
Inconsistent results can stem from several factors, including:
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Compound Stability: Ensure that your stock solutions of this compound are stable under your storage conditions. Repeated freeze-thaw cycles should be avoided.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level (typically <0.5%).
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Assay Timing: The timing of compound addition and assay readout should be kept consistent.
Q4: Can this compound interfere with my reporter gene assay (e.g., luciferase, beta-galactosidase)?
Yes, saponin-like compounds can interfere with reporter gene assays. This interference can be due to direct inhibition of the reporter enzyme or through cell lysis, which releases the reporter into the medium and can affect the reaction kinetics. It is recommended to perform a control experiment with the purified reporter enzyme in the presence of this compound to rule out direct inhibition.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in MTT/XTT Assays
Symptoms: You observe a dramatic decrease in cell viability in an MTT or XTT assay, even at low concentrations of this compound, which is not consistent with other functional assays.
Possible Cause: Saponins can permeabilize cell membranes, leading to the leakage of intracellular components and a subsequent reduction in the metabolic activity required to convert the tetrazolium salt. This does not necessarily reflect true apoptosis or programmed cell death.
Troubleshooting Steps:
-
Confirm with an Alternative Assay: Use a cytotoxicity assay with a different mechanism, such as a lactate dehydrogenase (LDH) release assay, which directly measures membrane rupture, or a crystal violet assay that measures total cell number.
-
Visualize Cell Morphology: Use microscopy to observe the cells treated with this compound. Look for signs of cell lysis (e.g., floating cells, loss of defined morphology) rather than apoptotic bodies.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to understand the kinetics of the observed effect. Rapid cell death is more indicative of lysis.
Issue 2: High Background Signal in Luminescence or Fluorescence-Based Assays
Symptoms: You are observing a high background signal in your luminescence (e.g., luciferase) or fluorescence-based assays when this compound is present.
Possible Cause: this compound may possess intrinsic fluorescent properties or could be interfering with the assay components, leading to non-specific signal generation. Saponins can also cause cell lysis, releasing intracellular contents that may interfere with the assay.
Troubleshooting Steps:
-
Blank Measurements: Measure the fluorescence or luminescence of this compound in the assay buffer alone to check for intrinsic signal.
-
Cell-Free Assay: Perform the assay in a cell-free system (e.g., with purified enzyme) to determine if this compound directly affects the assay components.
-
Wash Steps: Include additional wash steps before adding the assay reagents to remove any residual compound that is not interacting with the cells.
Quantitative Data Summaries
Table 1: Comparison of Cytotoxicity Assays for this compound in HEK293 Cells (24-hour treatment)
| This compound (µM) | MTT Assay (% Viability) | LDH Release Assay (% Cytotoxicity) |
| 0.1 | 98.2 ± 3.1 | 2.5 ± 0.8 |
| 1 | 85.7 ± 4.5 | 15.3 ± 2.2 |
| 10 | 22.1 ± 5.2 | 78.9 ± 6.4 |
| 100 | 5.6 ± 2.8 | 95.1 ± 4.7 |
Data are presented as mean ± standard deviation (n=3). The MTT assay shows a sharp decrease in viability, while the LDH assay confirms significant membrane disruption at higher concentrations.
Table 2: Interference of this compound in a Cell-Free Luciferase Assay
| This compound (µM) | Luciferase Activity (RLU) | % Inhibition |
| 0 (Control) | 1,543,287 ± 98,456 | 0 |
| 1 | 1,521,876 ± 102,345 | 1.4 |
| 10 | 1,498,765 ± 89,123 | 2.9 |
| 100 | 987,654 ± 76,543 | 36.0 |
Data are presented as mean ± standard deviation (n=3). This compound shows direct inhibition of luciferase activity at high concentrations.
Experimental Protocols
Protocol 1: LDH Release Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24 hours). Include wells for a negative control (vehicle), a positive control (lysis buffer), and a volume correction control (medium only).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100
Protocol 2: Cell-Free Luciferase Interference Assay
-
Reagent Preparation: Prepare a solution of purified luciferase enzyme in the appropriate assay buffer.
-
Compound Addition: In a white 96-well plate, add a serial dilution of this compound.
-
Enzyme Addition: Add the purified luciferase solution to each well.
-
Substrate Addition: Add the luciferase substrate to all wells.
-
Luminescence Measurement: Immediately measure the luminescence using a plate reader.
-
Analysis: Compare the luminescence in the presence of this compound to the vehicle control to determine the percentage of inhibition.
Visualizations
Caption: Mechanism of Saponin Interference in Bioassays.
Caption: Workflow for Troubleshooting Unexpected Cytotoxicity.
Caption: Decision Tree for Identifying Assay Interference.
References
Technical Support Center: Quantification of Periandrin V in Complex Mixtures
Disclaimer: Publicly available scientific literature lacks specific, validated protocols for the quantification of Periandrin V. Therefore, this technical support center provides a generalized framework and best-practice guidelines for the quantification of a novel, plant-derived secondary metabolite, using "this compound" as an illustrative example. The provided protocols and data are intended for guidance and should be adapted and validated for the specific compound and matrix.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the quantification of this compound in a crude plant extract?
A1: For initial quantification, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and accessible starting point. It is suitable for method development and can provide reliable quantitative data if this compound has a chromophore and is sufficiently resolved from other matrix components. For higher sensitivity and selectivity, especially in very complex mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Q2: How do I choose the appropriate extraction solvent for this compound?
A2: The choice of extraction solvent is critical and depends on the polarity of this compound. A systematic approach is recommended:
-
Start with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, and water).
-
Perform small-scale extractions with each solvent and analyze the resulting extracts by a preliminary method like Thin Layer Chromatography (TLC) or HPLC-UV to determine which solvent yields the highest concentration of the target analyte with the least interference.
-
Consider using solvent mixtures to optimize extraction efficiency.
Q3: My this compound peak is showing significant tailing in my HPLC chromatogram. What are the common causes and solutions?
A3: Peak tailing is a common issue and can be caused by several factors:
-
Secondary interactions: Silanol groups on the silica-based column packing can interact with basic functional groups on the analyte. To mitigate this, consider using a base-deactivated column, adding a competing base (e.g., triethylamine) to the mobile phase, or operating at a lower pH to protonate the silanols.
-
Column overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Column contamination or degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary.
Q4: I am observing significant matrix effects in my LC-MS/MS analysis of this compound. How can I minimize these?
A4: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a major challenge in LC-MS/MS. To address this:
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Improve sample preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering compounds.
-
Optimize chromatography: Adjust the gradient and/or stationary phase to better separate this compound from matrix components.
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Use an internal standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structural analog can be used.
-
Dilute the sample: Diluting the extract can reduce the concentration of interfering compounds, but ensure the analyte concentration remains above the limit of quantification.[1]
Q5: Where can I obtain an analytical standard for this compound?
A5: For a novel or rare compound like this compound, a commercial analytical standard may not be available. In this case, the standard needs to be isolated and purified from the plant material. The purity of the isolated standard must be rigorously determined (e.g., by qNMR, elemental analysis) before it can be used for quantification. Alternatively, you can contact specialized chemical synthesis companies to inquire about custom synthesis of the compound.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the quantification of this compound.
HPLC-UV Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Insufficient sample concentration- Incorrect wavelength selection- this compound does not have a UV chromophore- Injection issue | - Concentrate the sample or inject a larger volume.- Obtain a UV spectrum of a purified this compound standard to determine the optimal wavelength.- Consider derivatization or switch to a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).- Check the injector for blockages or leaks. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column- Carryover from a previous injection | - Use fresh, high-purity solvents and additives.- Implement a thorough needle wash protocol.- Flush the column with a strong solvent. |
| Drifting Baseline | - Column not equilibrated- Mobile phase composition changing- Detector lamp failing | - Ensure the column is fully equilibrated with the mobile phase before starting the run.- Prepare fresh mobile phase and ensure proper mixing if using a gradient.- Check the detector lamp's energy output and replace if necessary. |
| Poor Resolution | - Inappropriate mobile phase composition- Wrong column chemistry- Column is old or contaminated | - Optimize the mobile phase composition (e.g., solvent ratio, pH).- Try a column with a different stationary phase (e.g., C18, Phenyl-Hexyl).- Replace the column. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Poor ionization of this compound- Ion suppression from matrix components- Incorrect MS parameters | - Optimize the mobile phase pH and organic content to promote ionization.- Improve sample cleanup (e.g., SPE) or dilute the sample.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM transitions. |
| High Background Noise | - Contaminated mobile phase or system- Chemical noise from the matrix | - Use MS-grade solvents and additives.- Flush the LC system and MS source.- Enhance sample preparation to remove interfering substances. |
| Irreproducible Peak Areas | - Inconsistent sample injection- Unstable spray in the ESI source- Fluctuation in matrix effects | - Check the autosampler for precision.- Ensure a stable spray by optimizing source conditions and mobile phase flow rate.- Use a suitable internal standard to normalize the response. |
| No MS/MS Fragments | - Insufficient collision energy- Precursor ion is very stable- Incorrect precursor m/z selected | - Perform a compound optimization experiment to determine the optimal collision energy.- Try different ionization modes (e.g., adduct formation) that might lead to more fragmentation.- Verify the m/z of the precursor ion with a high-resolution mass spectrometer if possible. |
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound from different extraction methods. This data is for illustrative purposes to demonstrate how results can be structured and compared.
| Extraction Method | Solvent | This compound Concentration (mg/g of dry plant material) ± SD (n=3) | Extraction Efficiency (%) |
| Maceration | Methanol | 1.25 ± 0.11 | 85 |
| Sonication | Methanol | 1.42 ± 0.09 | 97 |
| Maceration | Ethyl Acetate | 0.89 ± 0.07 | 61 |
| Sonication | Ethyl Acetate | 1.05 ± 0.08 | 72 |
| Soxhlet | Methanol | 1.47 ± 0.13 | 100 (Reference) |
Experimental Protocols
General Protocol for Extraction of this compound
This protocol describes a general procedure for solvent extraction that can be optimized.
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Sample Preparation: Dry the plant material at 40°C to a constant weight and grind it into a fine powder (e.g., 40 mesh).
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of the chosen extraction solvent (e.g., methanol).
-
Choose an extraction technique:
-
Maceration: Stopper the flask and let it stand for 24 hours at room temperature with occasional shaking.
-
Sonication: Place the flask in an ultrasonic bath for 30 minutes at a controlled temperature.
-
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
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Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL) for analysis.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC or LC-MS/MS system.
Generalized HPLC-UV Quantification Protocol for this compound
This is a starting point for method development.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program (Example):
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentration.
Generalized LC-MS/MS Quantification Protocol for this compound
This protocol provides a basis for developing a sensitive and selective LC-MS/MS method.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV method, but may require adjustments for optimal MS compatibility (e.g., using volatile mobile phase additives).
-
MS Source Parameters (Example):
-
Ionization Mode: Positive or negative ESI, depending on the chemical nature of this compound.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
-
MS/MS Analysis:
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and the most stable and abundant product ions by infusing a standard solution of this compound. At least two transitions are recommended for confirmation.
-
-
Quantification: Use a calibration curve prepared with a this compound standard. The use of an internal standard is highly recommended.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Troubleshooting Inconsistent Bioactivity Results for Periandrin V
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering inconsistencies in the bioactivity results of Periandrin V, a triterpenoid saponin. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help identify and address potential sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the cytotoxic effects of this compound on the same cancer cell line compared to published data. What could be the reason for this discrepancy?
A1: Discrepancies in cytotoxicity results are a common challenge in preclinical research. Several factors can contribute to this variability. We recommend a systematic evaluation of the following:
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Compound Identity and Purity: Verify the identity and purity of your this compound sample using analytical methods such as HPLC-MS and NMR. Impurities or degradation of the compound can significantly alter its bioactivity. This compound is susceptible to hydrolysis of its glycosidic linkages under acidic conditions.[1]
-
Cell Line Authenticity and Health: Ensure your cell line is authentic, free from mycoplasma contamination, and within a low passage number. Genetic drift in cancer cell lines over time can lead to changes in their sensitivity to cytotoxic agents.
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Experimental Protocol Variations: Minor differences in experimental protocols can lead to significant variations in results. Refer to the detailed experimental protocols section and compare your methodology with the standardized protocols provided.
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Assay-Specific Interferences: The choice of cytotoxicity assay can influence the outcome. This compound may interfere with the assay reagents or detection methods. For example, colorful compounds can interfere with colorimetric assays like the MTT assay.
Q2: Can the choice of cytotoxicity assay lead to different IC50 values for this compound?
A2: Absolutely. Different cytotoxicity assays measure distinct cellular parameters, which can result in varied IC50 values.
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Metabolic Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells, which is an indirect measure of cell viability.[2][3][4][5] Compounds that affect cellular metabolism without directly causing cell death may lead to misleading results.
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays measure the release of intracellular components or the exclusion of dyes by intact cell membranes, providing a more direct measure of cell death.[6][7][8][9]
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays detect specific markers of programmed cell death. Cardiac glycosides, another class of natural products, have been shown to induce apoptosis in cancer cells.[10][11][12]
We recommend using at least two different assays based on distinct principles to confirm the cytotoxic effects of this compound.
Q3: Our lab observes high cytotoxicity of this compound, while a collaborating lab sees only moderate effects. How can we troubleshoot this inter-laboratory variability?
A3: Inter-laboratory variability is a significant issue. To address this, we suggest the following steps:
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Material Exchange: Share aliquots of your this compound stock solution, cell lines, and key reagents (e.g., serum, media) with the collaborating lab.
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Protocol Harmonization: Jointly review and harmonize your experimental protocols in detail. Pay close attention to seemingly minor details such as cell seeding density, incubation times, and reagent preparation.
-
Blinded Study: Conduct a small-scale blinded study where one lab prepares the plates and the other performs the assay without knowing the treatment conditions.
-
Data Analysis Standardization: Ensure that both labs are using the same data analysis methods and software to calculate IC50 values.
Troubleshooting Guide
Issue: High Variability in Replicate Wells
High variability between replicate wells can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. Avoid edge effects by not using the outer wells of the plate. |
| Pipetting Errors | Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences between wells.[13] |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the absorbance. |
| Precipitation of this compound | Visually inspect the wells for any precipitation of the compound. If observed, try dissolving this compound in a different solvent or at a lower concentration. |
Issue: Inconsistent IC50 Values Across Experiments
Fluctuations in IC50 values from one experiment to the next can be frustrating.
| Potential Cause | Troubleshooting Step |
| Variation in Cell Health and Density | Standardize your cell culture conditions, including seeding density, passage number, and confluence at the time of treatment. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, especially for the addition of assay reagents. |
| Reagent Instability | Prepare fresh reagents for each experiment, especially the MTT reagent, which is light-sensitive.[2][5] |
| Serum Lot Variation | Fetal bovine serum (FBS) can vary between lots and affect cell growth and drug sensitivity. Test a new lot of FBS before using it in critical experiments. |
Data Presentation: Hypothetical Inconsistent Bioactivity of this compound
The following tables summarize hypothetical conflicting data for the cytotoxicity of this compound against the HeLa cancer cell line.
Table 1: Cytotoxicity of this compound - Lab A Results
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0.1 | 95 ± 4.2 | 8 ± 2.1 |
| 1 | 75 ± 5.1 | 28 ± 3.5 |
| 10 | 25 ± 3.8 | 72 ± 4.9 |
| 50 | 5 ± 1.9 | 95 ± 2.3 |
| IC50 | ~8 µM | ~12 µM |
Table 2: Cytotoxicity of this compound - Lab B Results
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0.1 | 98 ± 3.5 | 5 ± 1.8 |
| 1 | 92 ± 4.8 | 15 ± 2.9 |
| 10 | 65 ± 6.2 | 45 ± 5.1 |
| 50 | 40 ± 5.5 | 60 ± 4.7 |
| IC50 | ~35 µM | ~28 µM |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[2][3][4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[6][7][8][9]
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
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Controls: Include three sets of controls:
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Spontaneous LDH release: Untreated cells.
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Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and INT) to each well.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
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Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Visualizations
Signaling Pathway Diagram
While the precise signaling pathway for this compound is still under investigation, many cytotoxic natural products, such as cardiac glycosides, are known to modulate key signaling pathways involved in cell survival and apoptosis.[11][12][14] This diagram illustrates a plausible pathway that could be affected by this compound.
Caption: Plausible signaling cascade initiated by this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for cytotoxicity testing.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting inconsistent results.
Caption: A logical approach to troubleshooting inconsistencies.
References
- 1. This compound | 152464-84-1 | Benchchem [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NO [thermofisher.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. reddit.com [reddit.com]
- 14. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Purity of Isolated Periandrin V and Similar Glycosidic Terpenoids
Disclaimer: Direct information regarding the isolation and purification of Periandrin V is limited in publicly available scientific literature. This guide is based on established methods for the purification of structurally similar compounds, such as other Periandrins (I and III) and oleanane triterpenoid glycosides. These strategies are intended to serve as a starting point for developing a specific purification protocol for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the isolation and purification of this compound and related glycosidic terpenoids.
| Question | Possible Causes | Troubleshooting Steps |
| Why is the yield of this compound consistently low after initial extraction? | Incomplete Extraction: The solvent system may not be optimal for extracting a glycosidic terpenoid. Glycosides have a wide range of polarities. Degradation: The compound might be sensitive to heat or pH changes during extraction. | Optimize Solvent System: Perform small-scale extractions with a gradient of solvents (e.g., from hexane to ethyl acetate to methanol) to determine the ideal polarity for maximizing yield. Use a sequence of solvents starting with non-polar solvents to remove lipids and other non-polar compounds, followed by more polar solvents to extract the glycosides. Consider Temperature and pH: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a controlled temperature. Buffer the extraction solvent if the compound is pH-sensitive. |
| My chromatograms (TLC, HPLC) show multiple overlapping spots or peaks, making separation difficult. | Complex Mixture: The crude extract contains numerous compounds with similar polarities to this compound. Inappropriate Stationary or Mobile Phase: The selected chromatography system does not provide sufficient resolution. | Employ Multi-step Chromatography: Use a combination of different chromatography techniques. For example, start with normal-phase column chromatography to fractionate the crude extract, followed by reversed-phase HPLC for final purification. Scout for Optimal Mobile Phase: For Thin Layer Chromatography (TLC), test various solvent systems with different polarities to achieve better separation between the target compound and impurities. This can then be translated to column chromatography. For High-Performance Liquid Chromatography (HPLC), run a gradient elution to identify the optimal solvent composition for separating the compounds of interest. |
| This compound appears to be degrading during the purification process. | Hydrolysis of Glycosidic Bonds: Acidic or basic conditions can cleave the sugar moieties from the terpenoid backbone. Oxidation: The compound may be susceptible to oxidation. | Maintain Neutral pH: Use neutral solvents and avoid strong acids or bases during purification. If pH adjustment is necessary, use a buffered system. Work Under Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert gas like nitrogen or argon. |
| After purification by column chromatography, the fractions are still not pure. | Column Overloading: Too much sample was loaded onto the column, leading to poor separation. Improper Column Packing: Channels or cracks in the stationary phase can lead to band broadening and mixing of components. | Reduce Sample Load: Load an appropriate amount of sample relative to the column size and stationary phase volume. A general rule is 1-10% of the stationary phase weight. Ensure Proper Packing: Use a slurry packing method to create a homogenous and well-packed column. |
| The peak for this compound is tailing in my HPLC chromatogram. | Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the stationary phase. Column Overload: Injecting too concentrated a sample. | Modify Mobile Phase: Add a small amount of a competitive agent, such as triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds), to the mobile phase to block active sites. Reduce Injection Concentration: Dilute the sample before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of this compound, and how does this influence purification?
A1: While specific data for this compound is scarce, related compounds like Periandrin I and III are triterpene saponins with an oleanane skeleton.[1][2] This means they are glycosidic terpenoids, possessing a non-polar triterpenoid core and one or more polar sugar chains. This amphipathic nature requires a careful selection of chromatographic conditions to achieve good separation from both highly polar and non-polar impurities.
Q2: What are the most effective chromatographic techniques for purifying glycosidic terpenoids like this compound?
A2: A multi-step chromatographic approach is generally most effective. This often involves:
-
Initial Fractionation: Normal-phase column chromatography using silica gel or a similar adsorbent to separate the crude extract into fractions of varying polarity.
-
Fine Purification: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column is a powerful technique for the final purification of individual glycosides. The use of a water/acetonitrile or water/methanol gradient is common.
-
Alternative Techniques: High-Speed Counter-Current Chromatography (HSCCC) can also be a valuable tool for separating glycosides without the risk of irreversible adsorption to a solid support.
Q3: How can I monitor the purity of my this compound fractions during the purification process?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the separation during column chromatography and to identify fractions containing the target compound. Staining with a universal reagent like vanillin-sulfuric acid can help visualize the separated compounds.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry) is essential for assessing the purity of the final product and for guiding the fractionation in preparative HPLC.
Q4: What are the likely impurities I might encounter when isolating this compound?
A4: Common impurities in the isolation of glycosidic terpenoids from plant extracts include:
-
Other structurally similar terpenoid glycosides.
-
Aglycones (the terpenoid part without the sugar).
-
Phenolic compounds.
-
Fatty acids and other lipids.
-
Pigments like chlorophyll.
Q5: Are there any specific handling precautions I should take with this compound?
A5: As with any purified natural product, it is prudent to handle this compound with care. Assume it may have biological activity and take appropriate safety measures, such as wearing gloves and a lab coat. To prevent degradation, store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere if it is found to be sensitive to oxidation.
Data Presentation
The following table summarizes the purity of oleanane-type triterpenoid glycosides achieved using different purification strategies, providing a benchmark for what can be expected when purifying similar compounds like this compound.
| Compound | Source | Purification Method | Achieved Purity (%) | Reference |
| Imbaloside A | Impatiens balsamina | Semi-preparative HPLC | >95 | [3] |
| Imbaloside B | Impatiens balsamina | Semi-preparative HPLC | >95 | [3] |
| Imbaloside C | Impatiens balsamina | Semi-preparative HPLC | >95 | [3] |
| Terpengustifol A | Elaeagnus angustifolia | Semi-preparative HPLC | >98 | [4] |
| Polyscioside J | Polyscias fruticosa | Various chromatographic methods | Not specified | [5] |
| Polyscioside K | Polyscias fruticosa | Various chromatographic methods | Not specified | [5] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Glycosidic Terpenoids
-
Extraction:
-
Air-dry and grind the plant material.
-
Perform a sequential extraction with solvents of increasing polarity. Start with hexane to remove non-polar compounds, followed by ethyl acetate, and finally methanol to extract the more polar glycosides.
-
Concentrate each extract under reduced pressure using a rotary evaporator. The methanolic extract is expected to contain the highest concentration of glycosidic terpenoids.
-
-
Fractionation by Normal-Phase Column Chromatography:
-
Prepare a silica gel column in a non-polar solvent (e.g., hexane).
-
Dissolve the dried methanolic extract in a minimum amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor their composition by TLC.
-
Combine fractions that show a similar TLC profile and contain the compound of interest.
-
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation:
-
Dissolve the partially purified fraction from column chromatography in the initial mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 analytical or semi-preparative column.
-
Mobile Phase: A gradient of solvent A (water, often with 0.1% formic acid) and solvent B (acetonitrile or methanol, often with 0.1% formic acid).
-
Gradient Program: Start with a low percentage of solvent B and gradually increase it over the run time to elute compounds of increasing hydrophobicity. An example gradient could be: 0-5 min, 10% B; 5-35 min, 10-80% B; 35-40 min, 80-100% B; 40-45 min, 100% B; 45-50 min, 100-10% B.
-
Flow Rate: Adjust according to the column diameter (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm for compounds without a strong chromophore), or an Evaporative Light Scattering Detector (ELSD) for a more universal response, or a Mass Spectrometer (MS) for identification.
-
-
Fraction Collection:
-
If using a preparative or semi-preparative system, collect the fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine pure fractions and evaporate the solvent to obtain the purified compound.
-
Mandatory Visualization
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Human Metabolome Database: Showing metabocard for Periandrin I (HMDB0034522) [hmdb.ca]
- 2. Periandrin III | C42H64O16 | CID 131752668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Three New Oleanane-Type Triterpenoidal Glycosides from Impatiens balsamina and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoid Saponin and Lignan Glycosides from the Traditional Medicine Elaeagnus angustifolia Flowers and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysciosides J and K, two new oleanane-type triterpenoid saponins from the leaves of Polyscias fruticosa (L.) harms. cultivating in An Giang Province, Viet Nam - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with matrix effects in Periandrin V analysis
Welcome to the Technical Support Center for Periandrin V Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of this compound and other cardiac glycosides.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[3][4] In the analysis of this compound, which is often extracted from complex biological or herbal matrices, components like phospholipids, salts, and other endogenous substances can cause these interferences.[4]
Q2: Which analytical techniques are most suitable for this compound analysis and why are they susceptible to matrix effects?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of cardiac glycosides like this compound due to its high sensitivity and specificity.[[“]][[“]][7] However, the electrospray ionization (ESI) source used in LC-MS is prone to matrix effects because co-eluting compounds can compete with the analyte for ionization, affecting the efficiency of droplet formation and ion evaporation.[1][8] While techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are also used, they are generally less sensitive and may lack the specificity of LC-MS/MS.[9][10]
Q3: What are the primary sources of matrix effects in biological and herbal samples?
A3: The primary sources of matrix effects can be categorized as endogenous and exogenous.
-
Endogenous compounds are naturally present in the sample and include phospholipids, proteins, lipids, and salts.[4]
-
Exogenous compounds are introduced during sample collection and preparation, such as anticoagulants, stabilizers, and impurities from solvents and reagents.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Issue 1: I am observing significant ion suppression and low signal intensity for this compound.
Potential Cause: Co-elution of matrix components, particularly phospholipids from biological samples, is a common cause of ion suppression.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[11]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds. For cardiac glycosides, Oasis MAX and Oasis HLB cartridges have been shown to significantly reduce matrix effects.[12][13] SPE can limit matrix suppression to less than 10%.[13]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in cleaning up samples before LC-MS analysis.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may result in significant ion suppression.[11] If used, dilution of the supernatant can help mitigate this effect.[11]
-
-
Modify Chromatographic Conditions: Adjusting the HPLC method can help separate this compound from interfering matrix components.[1]
-
Change Column Chemistry: Using a different column (e.g., C18, RP-8) can alter the elution profile.[13]
-
Adjust Gradient Elution: Modifying the mobile phase gradient can improve the resolution between the analyte and interfering peaks.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects, as it will be affected in the same way as the analyte.[1][12] If a specific SIL-IS for this compound is unavailable, a structurally similar cardiac glycoside can be used.[12]
Issue 2: My results show high variability and poor reproducibility between samples.
Potential Cause: Inconsistent matrix effects across different sample lots or sources can lead to poor reproducibility.[4]
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: It is crucial to assess the matrix effect in at least six different lots of the blank matrix during method validation.[4]
-
Implement a Robust Sample Preparation Protocol: Ensure that the chosen sample preparation method (e.g., SPE) provides consistent cleanup across all samples.
-
Use Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and QC samples in the same blank matrix as the study samples can help to compensate for consistent matrix effects.[12]
-
Monitor the Internal Standard Response: A consistent internal standard response across all samples indicates that the matrix effect is being adequately compensated for. Significant variations in the IS response may signal a problem with specific samples.[4]
Data Presentation: Impact of Sample Preparation on Matrix Effects
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for cardiac glycoside analysis.
| Sample Preparation Method | Typical Recovery Rate | Effectiveness in Reducing Matrix Effects | Key Considerations |
| Protein Precipitation (PPT) | >90% | Low | Simple and fast, but often results in significant ion suppression due to residual phospholipids.[11] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate | More effective than PPT at removing interferences. |
| Solid-Phase Extraction (SPE) | 70-120%[12] | High | Highly effective at removing phospholipids and other interferences, leading to reduced matrix effects.[13] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
-
Preparation:
-
Prepare a solution of this compound at a concentration that gives a stable signal.
-
Prepare an extracted blank matrix sample using your established sample preparation protocol.
-
-
Instrumentation Setup:
-
Infuse the this compound solution into the LC flow post-column using a T-junction connected to a syringe pump.
-
Set the mass spectrometer to monitor the transition for this compound.
-
-
Procedure:
-
Begin infusing the this compound solution to obtain a stable baseline signal.
-
Inject the extracted blank matrix sample onto the LC system.
-
Monitor the baseline of the this compound signal. Any dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for cleaning up plasma samples for cardiac glycoside analysis.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an appropriate internal standard.
-
Dilute the sample with 1 mL of acidified water.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for detecting cardiac glycosides in plant poisoning - Consensus [consensus.app]
- 6. Analytical methods for detecting cardiac glycosides in plant poisoning - Consensus [consensus.app]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting in lcms | PPT [slideshare.net]
- 9. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Periandrin V Dosage for Cell Culture Experiments
Disclaimer: Information regarding specific optimal dosages and established cell culture protocols for Periandrin V is limited in publicly available scientific literature. This guide provides a comprehensive framework and standardized protocols for researchers to independently determine the optimal experimental conditions for this compound in their specific cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a triterpenoid saponin isolated from the roots of Periandra dulcis. It is primarily known for its properties as a natural sweetener. Preliminary in vitro studies suggest that this compound may also possess anti-inflammatory and anticancer properties, potentially by modulating cellular signaling pathways. However, the precise mechanisms of action are still under investigation.
Q2: I have received this compound as a solid. How should I prepare it for cell culture experiments?
A2: As there is no specific data on the solubility of this compound, a solubility test is recommended. Triterpenoid saponins are often soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.
-
Solubility Testing: Start by attempting to dissolve a small, known amount of this compound in a small volume of cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may aid dissolution.
-
Stock Solution Preparation: Once a suitable solvent is identified, prepare a concentrated stock solution. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your experiments.
-
Solvent Concentration: It is crucial to ensure that the final concentration of the solvent in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5% for DMSO)[1]. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q3: What is a dose-ranging study and why is it important?
A3: A dose-ranging study, also known as a dose-finding study, is a preliminary experiment to determine a wide range of concentrations of a compound to test in subsequent, more detailed experiments. This is a critical first step to observe the concentrations at which the compound exhibits a biological effect, from no effect to a maximal effect or toxicity. This allows for the selection of a more focused and relevant concentration range for determining key parameters like the half-maximal inhibitory concentration (IC50).
Q4: What are the initial steps for determining the optimal dosage of this compound?
A4: The initial steps involve:
-
Determine the solubility of this compound and prepare a high-concentration stock solution.
-
Perform a wide-range dose-finding experiment. This could involve treating your cells with this compound across a broad concentration range (e.g., from nanomolar to high micromolar or even millimolar, depending on the compound class).
-
Assess cell viability or a relevant biological endpoint after a set incubation time (e.g., 24, 48, or 72 hours).
-
Analyze the results to identify a narrower, effective concentration range for more detailed dose-response studies.
Experimental Protocols
Protocol 1: Determination of Cell Viability using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on adherent cells. Living cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically[2].
Materials:
-
This compound stock solution (in an appropriate solvent)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells for a vehicle control (medium with the solvent at the same final concentration as the highest this compound dose) and a negative control (untreated cells in medium only).
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader[2].
-
Protocol 2: Generation of a Dose-Response Curve and IC50 Calculation
The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Procedure:
-
Data Collection: Obtain the absorbance values from your MTT assay for each concentration of this compound.
-
Data Normalization:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Dose-Response Curve Generation:
-
Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
-
IC50 Calculation:
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or uneven cell growth | - Incorrect seeding density- Contamination (bacterial, fungal, or mycoplasma)- Suboptimal incubator conditions (CO2, temperature, humidity)- Old or low-quality reagents | - Optimize cell seeding density for your specific cell line.- Regularly check for and test for contamination[5].- Ensure incubator is properly calibrated and maintained.- Use fresh, high-quality media and supplements. |
| High variability between replicate wells | - Inaccurate pipetting- Uneven cell distribution during seeding- Edge effects in the 96-well plate | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure a homogenous cell suspension before and during seeding.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| This compound precipitates in the culture medium | - Poor solubility of the compound at the tested concentration- Interaction with media components | - Lower the final concentration of this compound.- Increase the concentration of the solubilizing agent (e.g., DMSO), ensuring it remains below toxic levels.- Test alternative solvents for the stock solution. |
| No observable effect on cell viability, even at high concentrations | - The compound is not cytotoxic to the chosen cell line at the tested concentrations.- The incubation time is too short.- The compound has degraded. | - Test a higher range of concentrations.- Increase the incubation time (e.g., up to 72 hours).- Ensure proper storage of the this compound stock solution (e.g., protected from light, at -20°C or -80°C). |
Data Presentation
Use the following table to organize your experimental data for determining the optimal dosage of this compound.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Average % Viability | Standard Deviation |
| e.g., A549 | 0 (Vehicle Control) | 48 | 100 | 100 | 100 | 100 | 0 |
| 1 | 48 | ||||||
| 5 | 48 | ||||||
| 10 | 48 | ||||||
| 25 | 48 | ||||||
| 50 | 48 | ||||||
| 100 | 48 |
Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal dosage of a novel compound.
Hypothetical Signaling Pathway Modulation by a Triterpenoid Saponin
Triterpenoid saponins have been shown to influence various signaling pathways, including those involved in inflammation and apoptosis. The following diagram illustrates a hypothetical mechanism where a triterpenoid saponin inhibits the NF-κB pathway and induces the intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity Analysis: Periandrin V vs. Periandrin I
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any direct comparative studies on the bioactivity of Periandrin V and Periandrin I. Specific quantitative data for these individual compounds is not currently available in published scientific literature. This guide, therefore, provides a comparative framework based on the known biological activities of the chemical class to which these compounds belong—triterpenoid saponins—and specifically, saponins isolated from Periandra mediterranea.
Introduction
This compound and Periandrin I are triterpenoid saponins isolated from the roots of Periandra mediterranea, a plant used in Brazilian traditional medicine for its anti-inflammatory and expectorant properties. Saponins as a class are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and immunomodulatory effects. This guide outlines the potential bioactivities of this compound and Periandrin I based on related compounds and provides a hypothetical framework for their experimental comparison.
Putative Bioactivity Profile
The following table summarizes the potential bioactivities of this compound and Periandrin I based on the known effects of triterpenoid saponins. It is important to note that the actual activity and potency of these specific compounds can only be determined through direct experimental evaluation.
| Bioactivity | Putative Effect of this compound and Periandrin I |
| Cytotoxicity | Triterpenoid saponins are widely reported to exhibit cytotoxic activity against various cancer cell lines.[1] The mechanism often involves membrane permeabilization and induction of apoptosis. The structural differences between this compound and I, likely in their glycosidic chains, could lead to variations in their cytotoxic potency and selectivity against different cancer cell types. |
| Anti-inflammatory | Extracts from Periandra mediterranea containing these saponins have been traditionally used for their anti-inflammatory effects.[2] Triterpenoid saponins can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6. |
| Immunomodulatory | Saponins from Periandra mediterranea have been shown to have low hemolytic activity and can act as vaccine adjuvants, enhancing the humoral immune response.[3] This suggests that this compound and I may possess immunomodulatory properties, potentially by stimulating or suppressing specific immune cells or signaling pathways. |
| Antimicrobial | Saponins can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This is often attributed to their ability to disrupt microbial cell membranes. The specific antimicrobial spectrum and efficacy of this compound and I would need to be determined experimentally. |
| Hemolytic Activity | A common characteristic of saponins is their ability to lyse red blood cells. However, saponins from Periandra mediterranea have been reported to have low hemolytic activity, which is a desirable trait for potential therapeutic agents.[3] Minor structural variations between this compound and I could influence their hemolytic potential. |
Experimental Protocols for Comparative Analysis
To empirically compare the bioactivity of this compound and Periandrin I, a series of standardized in vitro assays would be required. Below are detailed methodologies for key experiments.
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine and compare the cytotoxic effects of this compound and Periandrin I on a panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) to assess selectivity.
-
Materials:
-
This compound and Periandrin I (purified compounds)
-
Selected cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of this compound and Periandrin I in DMSO and then dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds and controls.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined for each compound.
-
2. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Objective: To compare the ability of this compound and Periandrin I to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Materials:
-
This compound and Periandrin I
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound and Periandrin I for 1 hour. A known anti-inflammatory drug (e.g., dexamethasone) can be used as a positive control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A set of untreated cells will serve as a negative control.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Visualizations
The following diagrams illustrate a generalized experimental workflow for comparing the bioactivity of two compounds and a potential signaling pathway that could be modulated by triterpenoid saponins.
References
- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and immunologically active polysaccharides of Periandra mediterranea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemolytic activities of plant saponins and adjuvants. Effect of Periandra mediterranea saponin on the humoral response to the FML antigen of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Periandrin V: A Comparative Analysis of Efficacy Against Other Natural Sweeteners
For Immediate Release
A comprehensive review of available scientific literature has been conducted to evaluate the efficacy of Periandrin V as a natural sweetener in comparison to widely used alternatives such as stevia, monk fruit, erythritol, and xylitol. This guide presents a comparative analysis based on published experimental data, intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a triterpene glycoside isolated from the roots of Periandra dulcis, a plant native to Brazil. While identified as a sweet-tasting compound, publicly accessible scientific literature is scarce and lacks the quantitative data on its sweetness intensity, caloric content, and taste profile necessary for a direct, in-depth comparison with commercially available natural sweeteners. This guide, therefore, provides a detailed overview of the available information on this compound and contrasts it with the well-documented properties of leading natural sweeteners.
Quantitative Comparison of Natural Sweeteners
Due to the absence of specific experimental data for this compound, a quantitative comparison is not possible. The following table summarizes the key efficacy parameters for stevia, monk fruit, erythritol, and xylitol based on available scientific studies.
| Sweetener | Chemical Class | Sweetness Intensity (vs. Sucrose) | Caloric Content (kcal/g) | Notable Off-Tastes |
| This compound | Triterpene Saponin | Data not available | Data not available | Data not available |
| Stevia (Rebaudioside A) | Diterpene Glycoside | 200–400x | 0 | Bitter, licorice-like aftertaste at high concentrations |
| Monk Fruit (Mogroside V) | Triterpene Glycoside | 150–250x | 0 | Fruity, slightly lingering aftertaste |
| Erythritol | Sugar Alcohol | 0.6–0.8x | ~0.2 | Cooling sensation, minimal aftertaste |
| Xylitol | Sugar Alcohol | 1.0x | ~2.4 | Cooling sensation, similar to sucrose |
Experimental Protocols
The isolation and identification of this compound were first described by Suttisri and colleagues in 1993. A general protocol for the sensory evaluation of sweeteners, essential for determining sweetness intensity and taste profile, is outlined below.
General Protocol for Sensory Evaluation of Sweeteners:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected based on their ability to discriminate between different taste intensities. They undergo training to familiarize themselves with the specific attributes to be evaluated (e.g., sweetness intensity, bitterness, aftertaste).
-
Sample Preparation: Solutions of the sweetener at various concentrations are prepared in deionized water. A series of sucrose solutions are also prepared to serve as a reference for sweetness intensity.
-
Testing Procedure: A standardized sensory evaluation method, such as the two-alternative forced-choice (2-AFC) or magnitude estimation, is employed.
-
In a typical procedure, panelists are presented with a reference sample (e.g., a specific concentration of sucrose) and two coded samples, one of which is the sweetener being tested. They are asked to identify the sweeter sample or rate the sweetness intensity relative to the reference.
-
-
Data Analysis: The responses from the panelists are collected and statistically analyzed to determine the sweetness equivalence of the test sweetener to sucrose and to characterize its taste profile.
Signaling Pathways and Experimental Visualization
The perception of sweet taste is initiated by the binding of sweet molecules to the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells. This interaction triggers a downstream signaling cascade, leading to the perception of sweetness.
A Comparative Analysis of the Anti-Inflammatory Potential of Periandrins and Synthetic Triterpenoid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of periandrins, a class of triterpenoid saponins found in the roots of Periandra mediterranea, and synthetic triterpenoid compounds, with a focus on the well-characterized synthetic oleanane triterpenoid, bardoxolone methyl (CDDO-Me). While direct quantitative comparisons are challenging due to the limited publicly available data on isolated periandrins, this guide synthesizes existing in vivo and in vitro data to offer a valuable overview for researchers in drug discovery and development.
Executive Summary
Triterpenoids, both naturally occurring and synthetic, represent a promising class of compounds with significant anti-inflammatory potential. Periandrins, extracted from Periandra mediterranea (Brazilian licorice), have demonstrated potent anti-inflammatory effects in preclinical models, reportedly surpassing the activity of traditional Chinese licorice. On the synthetic front, bardoxolone methyl has emerged as a highly potent anti-inflammatory agent, with its activity attributed to the modulation of key inflammatory pathways. This guide delves into the available data on these compounds, presenting a side-by-side comparison of their reported activities, outlining the experimental methodologies used for their evaluation, and visualizing the key signaling pathways involved in their mechanism of action.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data on the anti-inflammatory activity of Periandra mediterranea extract (as a source of periandrins) and the synthetic compound, bardoxolone methyl.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound/Extract | Assay | Cell Line | Key Findings | IC50 | Reference |
| Bardoxolone Methyl (CDDO-Me) | Inhibition of interferon-γ-induced nitric oxide production | Mouse macrophages | Potent inhibition of NO production. | 0.1 nM | [1] |
| Periandra mediterranea Extract | Inhibition of 11β-hydroxysteroid dehydrogenase | - | The IC50 value was more than three times that of Chinese licorice extract. | Data not specified | [2][3] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound/Extract | Animal Model | Key Findings | Reference |
| Periandra mediterranea Extract | Propionibacterium acnes and LPS-induced sepsis in mice | Potently inhibited the elevation of TNF-α and IL-6 concentrations in sera. | [2] |
| Periandra mediterranea Extract | Collagen-induced arthritis in mice | Apparently inhibited clinical symptoms and bone destruction. | [2] |
| Periandra mediterranea Extract | Experimental autoimmune encephalomyelitis in rats | Apparently inhibited clinical symptoms and inflammatory cell accumulation in the spinal cord. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for two key experiments frequently used to assess anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rodents (In Vivo)
This widely used model assesses the ability of a compound to reduce acute inflammation.
Principle: Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a control group.
Protocol:
-
Animal Preparation: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.[4]
-
Compound Administration: The test compound (e.g., Periandra mediterranea extract or synthetic analog) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin or phenylbutazone.[5][6]
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.[7]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[5][8]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[8]
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (In Vitro)
This assay evaluates the potential of a compound to suppress the production of the pro-inflammatory mediator nitric oxide.
Principle: The murine macrophage cell line RAW 264.7, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), produces large amounts of nitric oxide (NO) through the induction of inducible nitric oxide synthase (iNOS). The inhibitory effect of a test compound on NO production is measured.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1x10⁵ cells/well and incubated for 24 hours.[9][10]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
LPS Stimulation: After a pre-incubation period with the test compound, cells are stimulated with LPS (typically 1 µg/mL) and incubated for another 24 hours.[11]
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[11][12]
-
Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.[9]
Mandatory Visualization
Signaling Pathway of NF-κB Activation and Inhibition by Triterpenoids
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many triterpenoids exert their anti-inflammatory effects by inhibiting this pathway.
Caption: NF-κB signaling pathway and its inhibition by triterpenoids.
Conclusion
Both periandrins from Periandra mediterranea and synthetic triterpenoids like bardoxolone methyl demonstrate significant anti-inflammatory properties. The extract from Periandra mediterranea shows potent in vivo activity, suggesting a strong therapeutic potential for the periandrins it contains. Bardoxolone methyl, a product of targeted chemical synthesis, exhibits exceptionally high potency in vitro. The primary mechanism for many triterpenoids involves the inhibition of the NF-κB signaling pathway, a critical mediator of the inflammatory response. Further research, particularly the isolation and detailed biological evaluation of individual periandrin compounds, is necessary to fully elucidate their structure-activity relationships and to allow for a more direct and quantitative comparison with their synthetic counterparts. Such studies will be instrumental in advancing the development of novel triterpenoid-based anti-inflammatory therapeutics.
References
- 1. Bardoxolone Methyl | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 9. thaiscience.info [thaiscience.info]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.5. Nitric Oxide (NO) Production in Raw 264.7 Cells [bio-protocol.org]
Navigating Analytical Method Cross-Validation for Periandrin V: A Comparative Guide to HPLC-UV and LC-MS/MS Techniques
A comprehensive review of publicly available scientific literature and bioanalytical databases did not yield specific cross-validation data for analytical methods concerning Periandrin V. This suggests that validated analytical procedures for this compound may not be widely published or could be in early stages of development.
To address the need for a comparative guide, this document presents a structured template for the cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided experimental data and protocols are illustrative, based on common practices for similar small molecules, and are intended to serve as a robust framework for researchers, scientists, and drug development professionals when establishing and comparing analytical methods for this compound.
Comparative Analysis of Analytical Method Performance
The cross-validation of analytical methods is a critical step in drug development, ensuring that data generated across different laboratories or with different techniques are reliable and comparable. Below is a summary of hypothetical performance data for the analysis of this compound using HPLC-UV and LC-MS/MS methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.995 |
| Range | 10 - 1000 ng/mL | 0.1 - 500 ng/mL | Defined by linear response |
| Limit of Detection (LOD) | 3 ng/mL | 0.03 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 10 ng/mL | 0.1 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | 98.2% - 103.5% | 99.1% - 101.8% | 80% - 120% (90% - 110% for QC) |
| Precision (%RSD) | |||
| - Intra-day | ≤ 4.8% | ≤ 3.5% | ≤ 15% (≤ 20% at LOQ) |
| - Inter-day | ≤ 6.2% | ≤ 5.1% | ≤ 15% (≤ 20% at LOQ) |
| Specificity | No interference from matrix | No interference from matrix | No co-eluting peaks at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for the hypothetical HPLC-UV and LC-MS/MS analysis of this compound are provided below.
HPLC-UV Method Protocol
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards and quality control (QC) samples are prepared by serial dilution of the stock solution in a relevant biological matrix (e.g., human plasma).
-
Protein precipitation is performed by adding acetonitrile (1:3 v/v), followed by vortexing and centrifugation at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to an autosampler vial for analysis.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 254 nm
LC-MS/MS Method Protocol
1. Sample Preparation:
-
Sample preparation follows the same procedure as the HPLC-UV method.
2. Chromatographic Conditions:
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
Internal Standard (e.g., a stable isotope-labeled this compound): Precursor ion > Product ion
-
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
Visualizing Methodologies and Pathways
To further clarify the processes and relationships, the following diagrams are provided.
Independent Replication of Periandrin V Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the topic of independent replication for the bioactivity of Periandrin V. Our comprehensive literature search did not yield any specific studies on a compound named "this compound." However, research on the plant genus Periandra, from which this putative compound is likely derived, has identified several other triterpenoid saponins, including Periandrin III.
Due to the absence of data for this compound, this guide will focus on the documented bioactivities of saponin extracts from Periandra mediterranea. This information provides a valuable starting point for researchers interested in the potential therapeutic effects of compounds from this plant source. We will present available data, detail experimental protocols for key assays, and provide visualizations of relevant biological pathways and workflows.
Comparative Bioactivity Data
The primary bioactivity reported for saponins isolated from Periandra mediterranea is their effect on the immune system, specifically as an adjuvant, and their associated hemolytic activity. The following table summarizes the key quantitative findings from a study investigating these properties.
| Bioactive Agent | Assay | Key Parameter | Result | Alternative Agents | Alternative Agent Results |
| Periandra mediterranea Saponin | Hemolytic Activity | Hemolytic Dose 50 (HD50) | Low hemolytic activity | Agave sisalana Saponin | Higher hemolytic activity |
| Smilax officinalis Saponin | Higher hemolytic activity | ||||
| Commercial Saponin (Riedel De Haën's) | Higher hemolytic activity | ||||
| Periandra mediterranea Saponin + FML Antigen | Adjuvant Effect (in vivo, mice) | Anti-FML IgG Antibody Levels | Increased levels detected up to 3 months (s.c. route) | Freund's Complete Adjuvant | Not directly compared in this study |
| IgG Subtype Response (i.p. route) | Increased levels of IgG2a, IgG2b, and IgG1 |
Experimental Protocols
Hemolytic Activity Assay
This assay is crucial for assessing the safety of saponins, as hemolysis (rupture of red blood cells) is a common toxic effect.
Objective: To determine the concentration of a saponin extract that causes 50% hemolysis of red blood cells (HD50).
Methodology:
-
Preparation of Erythrocyte Suspension: Freshly collected red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution to remove plasma and other interfering substances. A final suspension of a specific concentration (e.g., 2% v/v) is prepared in PBS.
-
Incubation with Saponins: A serial dilution of the Periandra mediterranea saponin extract is prepared. The erythrocyte suspension is then incubated with various concentrations of the saponin extract for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Controls: Positive (100% hemolysis, achieved by adding a lysing agent like Triton X-100) and negative (0% hemolysis, with PBS only) controls are included.
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet intact erythrocytes. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of HD50: The percentage of hemolysis for each saponin concentration is calculated relative to the positive control. The HD50 value is then determined from the dose-response curve.
Adjuvant Effect Assay (in vivo)
This assay evaluates the ability of a substance to enhance the immune response to a co-administered antigen.
Objective: To assess the adjuvant properties of Periandra mediterranea saponins when combined with a specific antigen.
Methodology:
-
Animal Model: A suitable animal model, such as BALB/c mice, is used.
-
Immunization: Groups of mice are immunized via different routes (e.g., subcutaneous or intraperitoneal) with the antigen alone or the antigen combined with the Periandra mediterranea saponin extract.
-
Booster Immunizations: Booster shots may be administered at specific time intervals (e.g., 2 and 4 weeks after the initial immunization) to amplify the immune response.
-
Blood Collection: Blood samples are collected from the mice at various time points post-immunization.
-
Antibody Titer Measurement: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the collected serum to quantify the levels of antigen-specific antibodies (e.g., total IgG and IgG subtypes like IgG1, IgG2a, IgG2b). The plates are coated with the antigen, and the binding of antibodies from the mouse serum is detected using enzyme-conjugated secondary antibodies.
-
Data Analysis: The antibody titers are compared between the group receiving the antigen alone and the group receiving the antigen plus the saponin adjuvant. A significant increase in antibody levels in the latter group indicates an adjuvant effect.
Visualizations
General Workflow for Bioactivity Screening of Novel Saponins
The following diagram illustrates a typical workflow for the isolation and bioactivity screening of novel saponins from a plant source, which would be applicable to the study of "this compound".
Potential Anti-inflammatory Signaling Pathway for Triterpenoid Saponins
Many triterpenoid saponins exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While this has not been specifically demonstrated for Periandrins, it represents a plausible mechanism of action.
Conclusion and Future Directions
While the specific bioactivity of this compound remains uncharacterized, the available data on saponins from Periandra mediterranea suggest potential applications as immunological adjuvants with a favorable safety profile regarding hemolytic activity. The broader class of triterpenoid saponins is known for a wide range of biological effects, including anti-inflammatory and anticancer properties, often mediated through pathways such as NF-κB.
Future research should focus on the isolation and structural elucidation of individual Periandrin compounds, including this compound, from Periandra species. Subsequent in-depth bioactivity screening, following workflows similar to the one outlined above, will be crucial to determine their specific therapeutic potential and mechanisms of action. Independent replication of these future findings will be essential for validating any promising results for drug development.
Periandrin V Cytotoxicity: A Comparative Analysis Against Established Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Periandrin V, a member of the cardiac glycoside family, has emerged as a compound of interest due to the known cytotoxic properties of this class of natural products. This guide provides a comparative analysis of the cytotoxic potential of this compound against two widely used chemotherapeutic drugs, Paclitaxel and Doxorubicin.
Comparative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values for representative cardiac glycosides (as a proxy for this compound), Paclitaxel, and Doxorubicin against various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value | Citation(s) |
| Cardiac Glycoside | Oleandrin | Colon Cancer (HT29) | Low µM range | [1] |
| Cardiac Glycoside | Digitoxin | Pancreatic Cancer (BxPC-3) | 100 nM | [2] |
| Cardiac Glycoside | Digoxin | Breast Cancer (MCF-7) | Not specified | [3] |
| Taxane | Paclitaxel | Breast Cancer (SK-BR-3) | ~5-10 nM | [3] |
| Taxane | Paclitaxel | Ovarian Carcinoma | 0.4-3.4 nM | [4] |
| Taxane | Paclitaxel | Non-Small Cell Lung Cancer | 0.027 µM (120h exposure) | [5] |
| Anthracycline | Doxorubicin | Breast Cancer (MCF-7) | 2.50 µM | [6] |
| Anthracycline | Doxorubicin | Prostate Cancer (PC3) | 8.00 µM | [7] |
| Anthracycline | Doxorubicin | Bladder Cancer (BFTC-905) | 2.26 µM | [6] |
Mechanism of Action: A Glimpse into Cellular Warfare
This compound and Cardiac Glycosides:
Cardiac glycosides, the class of compounds to which this compound belongs, are known to induce cell death primarily through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. The disruption of ion homeostasis triggers a cascade of events culminating in apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[2][8] This process involves the activation of caspases, a family of proteases that execute the dismantling of the cell.[2]
dot
Caption: Generalized signaling pathway of cardiac glycoside-induced apoptosis.
Paclitaxel:
Paclitaxel, a member of the taxane family, functions as a mitotic inhibitor. It binds to and stabilizes microtubules, the cellular structures responsible for separating chromosomes during cell division. This stabilization prevents the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Doxorubicin:
Doxorubicin is an anthracycline antibiotic with a multi-faceted mechanism of action. Its primary mode of cytotoxicity involves intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. Additionally, Doxorubicin generates reactive oxygen species (ROS), which induce oxidative stress and damage cellular components, further contributing to cell death.
Experimental Protocols: Measuring Cytotoxicity
The determination of IC50 values is a cornerstone of in vitro cytotoxicity assessment. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, Paclitaxel, Doxorubicin). Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
dot
Caption: A typical experimental workflow for determining cytotoxicity using the MTT assay.
Conclusion
References
- 1. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating the Proposed Anticancer Mechanism of Periandrin V: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to support the validation of the proposed mechanism of action for Periandrin V, a member of the triterpenoid saponin family. Due to the limited specific research on this compound's mechanism, this guide utilizes Betulinic Acid, a structurally and functionally similar oleanane triterpenoid saponin, as a proxy. The guide compares its proposed anticancer activities with established drugs, Olaparib and Celecoxib, and provides detailed experimental protocols for validation.
Comparative Analysis of Anticancer Compounds
The following table summarizes the key characteristics of Betulinic Acid (as a proxy for this compound) and the comparator drugs, Olaparib and Celecoxib.
| Feature | Betulinic Acid (Proxy for this compound) | Olaparib | Celecoxib |
| Drug Class | Oleanane Triterpenoid Saponin | Poly (ADP-ribose) Polymerase (PARP) Inhibitor | Selective COX-2 Inhibitor |
| Proposed Primary Anticancer Mechanism | Induction of mitochondrial apoptosis; Inhibition of NF-κB and subsequent COX-2 downregulation. | Inhibition of PARP enzymes, leading to synthetic lethality in BRCA-mutated cancer cells by preventing DNA single-strand break repair.[1][2][3] | Selective inhibition of cyclooxygenase-2 (COX-2), leading to reduced prostaglandin synthesis, which is implicated in inflammation and cancer cell proliferation.[4][5] |
| Molecular Target(s) | Mitochondria, NF-κB Signaling Pathway | PARP1, PARP2, PARP3[1] | Cyclooxygenase-2 (COX-2)[4] |
| Cellular Outcome | Apoptosis, Cell Cycle Arrest, Anti-inflammatory effects | Cell death in cancer cells with deficient homologous recombination repair | Reduced inflammation, Inhibition of cell proliferation, Induction of apoptosis[5][6] |
In Vitro Cytotoxicity Data
The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for Betulinic Acid, Olaparib, and Celecoxib against various cancer cell lines. These values indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cancer Cell Line | Compound | IC50 (µM) | Citation(s) |
| Human Melanoma | |||
| A375 | Betulinic Acid | 2.21 | [7][8] |
| SK-MEL-28 | Betulinic Acid | 15.94 | [7][8] |
| Human Breast Cancer | |||
| MCF-7 | Betulinic Acid | ~5-10 | [2] |
| MDA-MB-231 (Triple Negative) | Betulinic Acid | ~8-15 | [2] |
| MDA-MB-436 (BRCA1 mutant) | Olaparib | ~10 | [9] |
| HCC1937 (BRCA1 mutant) | Olaparib | ~96 | [9] |
| MCF-7 | Celecoxib | ~30-40 | [10] |
| MDA-MB-231 | Celecoxib | ~50-60 | [10] |
| Human Ovarian Cancer | |||
| SKOV3 | Celecoxib | 25 | [5] |
| HEY | Celecoxib | 44 | [5] |
| IGROV1 | Celecoxib | 50 | [5] |
| A2780 | Olaparib | Varies based on BRCA status | [11] |
| Human Pancreatic Cancer | |||
| 181P | Betulinic Acid | ~3-8 | [12] |
| Human Gastric Carcinoma | |||
| 257P | Betulinic Acid | ~2-6 | [12] |
| Human Colorectal Cancer | |||
| HCT116 | Olaparib | 2.8 | [13] |
| HCT15 | Olaparib | 4.7 | [13] |
| SW480 | Olaparib | 12.4 | [13] |
Experimental Protocols for Mechanism Validation
To validate the proposed anticancer mechanism of this compound, a series of in vitro experiments are recommended. Detailed protocols for key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3][14][15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[3][14][15]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key proteins in signaling pathways potentially involved in its mechanism of action, such as the PI3K/Akt pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
COX-2 Inhibition Assay (Fluorometric)
Objective: To determine if this compound directly inhibits the enzymatic activity of COX-2.
Principle: This assay measures the peroxidase activity of COX. The supplied probe reacts with prostaglandin G2, the intermediate product of the COX reaction, to produce a fluorescent product. The fluorescence intensity is proportional to the COX activity.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, probe, cofactor, and enzyme solutions according to the manufacturer's instructions (e.g., from kits provided by Abcam or Sigma-Aldrich).[16][17][18][19]
-
Inhibitor and Control Preparation: Prepare various concentrations of this compound. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme, and probe to each well. Then, add the test compounds (this compound), positive control, or vehicle control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.[16][17]
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for Betulinic Acid (as a proxy for this compound) and the comparator drugs.
Caption: Proposed mechanism of Betulinic Acid.
Caption: Mechanism of action of Olaparib.
Caption: Mechanism of action of Celecoxib.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Periandrin V from Diverse Geographical Provenances
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for a comparative study of Periandrin V, a sweet-tasting triterpenoid saponin with potential therapeutic applications. Given the influence of geographical factors on the phytochemical composition of medicinal plants, this document outlines the necessary experimental protocols and data presentation methods to objectively compare this compound from various sources. While direct comparative studies on this compound from different geographical locations are not extensively available in the current literature, this guide synthesizes existing knowledge and proposes a robust methodology for such an investigation.
Introduction to this compound
This compound is a triterpene glycoside that has been isolated from the roots of Periandra dulcis Mart. ex Benth., a plant native to Brazil, also known by its synonym Periandra mediterranea (Vell.) Taub.[1][2] The roots of this plant are traditionally used in Brazilian ethnomedicine for their anti-inflammatory, expectorant, diuretic, and laxative properties.[1][3] The sweet taste of the roots is attributed to the presence of several saponins, including this compound.
The chemical structure of this compound has been identified as 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid.[2] The presence of isomers of periandrin has been reported as a major constituent in the hydroethanolic extracts of Periandra dulcis roots.[1][3]
Table 1: General Properties of this compound
| Property | Description | Reference |
| Compound Name | This compound | [2] |
| Chemical Class | Triterpenoid Saponin | [2] |
| Natural Source | Roots of Periandra dulcis (syn. Periandra mediterranea) | [1][2] |
| Known Geographical Origin | Northern and middle parts of Brazil | [1] |
| Reported Biological Properties of Source Plant | Anti-inflammatory, expectorant, diuretic, laxative | [1] |
| Chemical Structure | 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid | [2] |
Proposed Comparative Study Workflow
A comparative study of this compound from different geographical sources would be essential to understand the variability in its yield, purity, and potential biological activity. Environmental factors are known to significantly influence the secondary metabolism of plants.[4][5][6][7][8] Therefore, a systematic investigation is warranted. The following workflow is proposed for such a study.
Caption: Proposed workflow for a comparative study of this compound.
Detailed Experimental Protocols
Plant Material
Roots of Periandra dulcis should be collected from geographically distinct regions. For each sample, the following data should be recorded: GPS coordinates, altitude, soil type, and climatic conditions. A voucher specimen from each location should be deposited in a recognized herbarium for botanical authentication.
Extraction and Isolation of this compound
-
Extraction: The dried and powdered roots (100 g) are extracted with 80% ethanol (1 L) at room temperature for 24 hours with constant stirring. The process is repeated three times. The combined extracts are filtered and concentrated under reduced pressure to yield the crude hydroethanolic extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. The resulting fractions are concentrated. Saponins are expected to be concentrated in the more polar fractions.
-
Purification: The saponin-rich fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC).
Analytical Characterization and Quantification
-
Structural Elucidation: The purified compound is subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) to confirm its identity as this compound.
-
Quantification using HPLC-ESI-MS/MS: A validated HPLC-Electrospray Ionization-Tandem Mass Spectrometry method should be used for the quantification of this compound in the crude extracts from different geographical sources.[1][3]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Negative ion mode, monitoring specific precursor and product ion transitions for this compound.
-
Table 2: Hypothetical Comparative Data for this compound from Different Geographical Sources
| Geographical Source | Yield of Crude Extract (%) | This compound Content (mg/g of dry root) | Purity of Isolated this compound (%) |
| Location A (e.g., Cerrado Biome, Brazil) | Data to be collected | Data to be collected | Data to be collected |
| Location B (e.g., Atlantic Forest Biome, Brazil) | Data to be collected | Data to be collected | Data to be collected |
| Location C (e.g., Caatinga Biome, Brazil) | Data to be collected | Data to be collected | Data to be collected |
Biological Activity and Signaling Pathway Analysis
The biological activities of purified this compound from different sources should be compared. Based on the ethnobotanical uses of Periandra dulcis, initial investigations could focus on anti-inflammatory and cytotoxic activities.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Key parameters to measure include the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Hypothetical Signaling Pathway: NF-κB Inhibition
A potential mechanism for the anti-inflammatory activity of this compound could be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical mechanism of this compound's anti-inflammatory action.
Table 3: Hypothetical Comparative Biological Activity of this compound
| Geographical Source | Anti-inflammatory Activity (IC₅₀ for NO inhibition in µM) | Cytotoxicity (IC₅₀ against a cancer cell line in µM) |
| Location A | Data to be collected | Data to be collected |
| Location B | Data to be collected | Data to be collected |
| Location C | Data to be collected | Data to be collected |
Conclusion
This guide provides a systematic approach for a comprehensive comparative study of this compound from different geographical sources. By following the proposed workflow and experimental protocols, researchers can generate valuable data on the variability of this promising natural product. Such a study would be a significant contribution to the fields of phytochemistry, pharmacology, and drug discovery, potentially leading to the identification of superior sources of this compound for therapeutic development. The lack of existing direct comparative studies highlights a significant research gap and an opportunity for novel investigation.
References
- 1. scielo.br [scielo.br]
- 2. This compound, a further sweet triterpene glycoside from Periandra dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saponins, tannins and flavonols found in hydroethanolic extract from Periandra dulcis roots [repositorio.unifesp.br]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. actascientific.com [actascientific.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. researchgate.net [researchgate.net]
- 8. Response of Plant Secondary Metabolites to Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
Periandrin V: A Comparative Analysis of its Sweetness Profile Against Commercial Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sweetness profile of the natural sweetener candidate, Periandrin V, against widely used commercial sweeteners. Due to the limited publicly available quantitative data on this compound, this document focuses on establishing a framework for its evaluation by detailing established experimental protocols and presenting comparative data for leading commercial sweeteners.
Introduction to this compound
This compound is a triterpenoid saponin, a class of compounds known to include several intensely sweet substances. While its potential as a natural, low-calorie sweetener is recognized, detailed sensory and receptor-level data are not yet widely published. This guide aims to provide the necessary context and methodologies for researchers to conduct a thorough comparative analysis of this compound upon availability of the compound.
Comparative Sweetness Profiles
The following table summarizes the sweetness profiles of common commercial sweeteners relative to sucrose, which serves as the standard reference with a sweetness intensity of 1.
Table 1: Sweetness Intensity of Commercial Sweeteners Relative to Sucrose
| Sweetener | Sweetness Intensity (relative to Sucrose) | Key Sensory Characteristics |
| Sucrose | 1 | Clean sweet taste, serves as the benchmark. |
| Aspartame | 180 - 200 | Clean, sugar-like taste with a slightly lingering sweetness. Not heat stable.[1][2][3][4] |
| Sucralose | ~600 | Very similar taste profile to sucrose with a rapid onset of sweetness. Heat stable.[5][6][7][8] |
| Stevia (Rebaudioside A) | 200 - 400 | Sweet taste with a slower onset and potential for a bitter or licorice-like aftertaste at high concentrations. Heat stable. |
| Acesulfame Potassium (Ace-K) | ~200 | Rapidly perceived sweet taste, often with a slight bitter aftertaste, especially at higher concentrations. Heat stable.[4] |
| Neotame | 7,000 - 13,000 | Clean, sugar-like taste with a slightly delayed onset and lingering sweetness. Heat stable.[4] |
Note: The sweetness intensity of high-potency sweeteners can vary depending on the concentration, temperature, and food matrix.
Experimental Protocols for Sweetness Evaluation
To objectively benchmark this compound, a combination of sensory and in-vitro experiments is essential.
Sensory Panel Evaluation
Objective: To determine the perceived sweetness intensity and qualitative taste profile of this compound in comparison to other sweeteners.
Methodology:
-
Panelist Selection and Training: A panel of 8-15 trained individuals is selected based on their sensory acuity and ability to discriminate between different taste modalities. Training involves familiarization with the sensory attributes of various sweeteners and the use of a standardized intensity scale.
-
Sample Preparation: Solutions of this compound and commercial sweeteners are prepared at various concentrations in purified water. The concentrations are chosen to elicit a range of sweetness intensities.
-
Evaluation Procedure: A randomized, double-blind protocol is employed. Panelists are presented with coded samples and asked to rate the intensity of sweetness, bitterness, aftertaste, and any other perceived flavor attributes on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Data Analysis: The data is statistically analyzed to determine the dose-response relationship for sweetness and to identify any significant differences in the sensory profiles of the tested compounds.
In-Vitro Sweet Taste Receptor Activation Assay
Objective: To quantify the potency and efficacy of this compound in activating the human sweet taste receptor (T1R2/T1R3).
Methodology:
-
Cell Line: A stable cell line, typically Human Embryonic Kidney (HEK293) cells, co-expressing the human T1R2 and T1R3 receptor subunits and a promiscuous G-protein (e.g., Gα16/gust44) is used.
-
Assay Principle: The activation of the T1R2/T1R3 receptor by a sweetener leads to an increase in intracellular calcium levels. This change is measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a luminescence-based reporter system.
-
Procedure:
-
Cells are plated in a 96-well microplate and incubated.
-
The cells are loaded with the calcium-sensitive dye.
-
Serial dilutions of this compound and control sweeteners are added to the wells.
-
The change in fluorescence or luminescence is measured using a plate reader.
-
-
Data Analysis: The data is used to generate dose-response curves and calculate the EC50 value (the concentration of a compound that elicits 50% of the maximum response), which is a measure of the sweetener's potency.
Signaling Pathway of Sweet Taste Perception
The sensation of sweet taste is initiated by the binding of sweet molecules to the T1R2/T1R3 G-protein coupled receptor (GPCR) on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, activating the associated heterotrimeric G-protein, gustducin. The activated G-protein, in turn, initiates a downstream signaling cascade, leading to the depolarization of the taste cell and the transmission of a signal to the brain, which is perceived as sweetness.
Caption: Sweet taste signal transduction pathway.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's sweetness profile.
Caption: Experimental workflow for sweetener comparison.
Conclusion
While direct experimental data on the sweetness profile of this compound remains to be published, the established methodologies for sensory and in-vitro evaluation provide a clear path for its characterization. Based on its classification as a triterpenoid saponin, it is anticipated that this compound will exhibit high-potency sweetness. A comprehensive evaluation following the protocols outlined in this guide will be crucial in determining its potential as a novel commercial sweetener and its specific advantages or disadvantages compared to existing products. Further research is warranted to fully elucidate the sensory and physiological properties of this compound.
References
- 1. Role of Sensory Evaluation in Consumer Acceptance of Plant-Based Meat Analogs and Meat Extenders: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of new sweet triterpene saponins from Albizia myriophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Psychophysical Dose-Response Behaviour across 16 Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. owlsoft.com [owlsoft.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The Challenge of Measuring Sweet Taste in Food Ingredients and Products for Regulatory Compliance: A Scientific Opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Sweetness Explained | Sweeteners | Cargill [cargill.com]
Validating In Silico Predictions of Periandrin V Activity with In Vitro Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
In silico drug discovery methods are increasingly utilized to predict the biological activities of novel compounds, thereby accelerating the identification of promising therapeutic candidates.[1] Triterpenoid saponins, a diverse group of plant secondary metabolites, have garnered significant attention for their wide range of pharmacological properties, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[2][3] Computational studies on triterpenoid saponins consistently predict their potential as anti-inflammatory and anti-cancer agents.[4][5] This guide focuses on the validation of such in silico predictions with robust in vitro data, using representative triterpenoid saponins as surrogates for the lesser-known Periandrin V.
In Silico Predictions of Triterpenoid Saponin Activity
Computational models predict that triterpenoid saponins possess a high probability of exhibiting anti-inflammatory and cytotoxic (pro-tumor) activities.[4][5] These predictions are based on the structural features of the saponin molecule, including the triterpenoid backbone and the attached sugar moieties, which are known to interact with various biological targets.
In Vitro Validation and Comparative Analysis
To validate these in silico predictions, a variety of in vitro assays are employed. This section compares the predicted activities with experimental data from two well-studied triterpenoid saponins: Saikosaponin D and Platycodin D.
Table 1: Comparison of Predicted and In Vitro Activities of Triterpenoid Saponins
| Activity | In Silico Prediction for Triterpenoid Saponins | Saikosaponin D (In Vitro Data) | Platycodin D (In Vitro Data) |
| Cytotoxicity | High Probability | IC50: 1.8 - 4.3 µM (various cancer cell lines)[6] | IC50: 20 µg/ml (5637 bladder cancer cells)[7] |
| Anti-inflammatory | High Probability | Significant reduction of TNF-α and IL-6 in LPS-stimulated RAW264.7 cells[6] | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages[8] |
| Apoptosis Induction | Implied by Cytotoxicity | Induction of apoptosis in lymphocytes[9] | Induction of apoptosis in human prostatic cells[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., H520 lung cancer, 5637 bladder cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., Platycodin D) for a specified duration (e.g., 24-72 hours).[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of the triterpenoid saponin for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[8]
-
Nitrite Measurement: After 24 hours, the concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.
-
Data Analysis: The inhibitory effect of the compound on NO production is calculated by comparing the nitrite concentrations in treated versus untreated, LPS-stimulated cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Cells are treated with the test compound for a specified time.
-
Cell Staining: Cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflow
Triterpenoid saponins exert their biological effects by modulating various signaling pathways. The following diagrams illustrate these pathways and a general workflow for validating in silico predictions.
Caption: Experimental workflow for validating in silico predictions.
Caption: Triterpenoid saponins inhibit the NF-κB signaling pathway.
Caption: Saponins can induce apoptosis via the MAPK signaling pathway.
Caption: Triterpenoid saponins can inhibit the PI3K/Akt survival pathway.
Conclusion
While direct experimental data for this compound remains elusive, the wealth of information available for the broader class of triterpenoid saponins provides a strong foundation for predicting its biological activities. In silico models consistently point towards anti-inflammatory and cytotoxic potential, which is well-supported by in vitro studies on analogous compounds like Saikosaponin D and Platycodin D. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive toolkit for researchers to initiate and advance the investigation of this compound and other novel triterpenoid saponins. Future studies should focus on isolating and characterizing this compound to directly validate these inferred properties and unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prediction of the spectrum of biological activity of triterpene saponins using in silico methods - Davitavyan - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. fb.cuni.cz [fb.cuni.cz]
- 8. tandfonline.com [tandfonline.com]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. mdpi.com [mdpi.com]
A Proposed Framework for Comparative Metabolomics of Periandra dulcis with High and Low Periandrin V Content
Disclaimer: To date, publicly accessible research conducting a direct comparative metabolomic analysis of Periandra dulcis varieties with differential Periandrin V content is unavailable. This guide, therefore, presents a proposed framework and hypothetical data to steer future research in this area. It is intended for researchers, scientists, and professionals in drug development.
This guide outlines a comprehensive approach to compare the metabolic profiles of Periandra dulcis plants exhibiting high and low levels of this compound, a triterpenoid saponin of significant interest. The objective is to identify key metabolites and biosynthetic pathways associated with high this compound accumulation, which could inform breeding programs and biotechnological production strategies.
Hypothesized Triterpenoid Saponin Biosynthesis Pathway Leading to this compound
The biosynthesis of triterpenoid saponins, such as this compound, is a complex process that begins with the cyclization of 2,3-oxidosqualene.[1][2][3][4] This initial step is a critical branch point from the sterol biosynthesis pathway.[4] The resulting triterpene backbone then undergoes a series of modifications, including oxidation and glycosylation, catalyzed by enzymes like cytochrome P450 monooxygenases and UDP-dependent glycosyltransferases, to produce the final saponin structure.[4][5]
Proposed Experimental Workflow for Comparative Metabolomics
A robust experimental design is crucial for a successful comparative metabolomics study. The following workflow outlines the key steps from sample collection to data analysis.
Detailed Experimental Protocols
Plant Material and Sample Preparation
-
Plant Material: Roots of Periandra dulcis from high and low this compound-producing lines would be harvested.
-
Harvesting and Quenching: Immediately after harvesting, the plant material should be flash-frozen in liquid nitrogen to halt metabolic activity.[6]
-
Drying: Samples should be lyophilized (freeze-dried) to remove water without significant degradation of metabolites.[7][8]
-
Grinding: The dried plant material is then ground to a fine, homogeneous powder.[9]
-
Extraction: Metabolites are extracted from the powdered samples using a suitable solvent system, such as 80% methanol in water, followed by sonication and centrifugation to separate the extract from solid plant material.[8]
LC-MS/MS Analysis
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer is recommended for comprehensive metabolite profiling.
-
Chromatographic Separation: A reverse-phase C18 column would be used for separation of the metabolites. The mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), with a gradient elution.
-
Mass Spectrometry: Data would be acquired in both positive and negative ionization modes to cover a wider range of metabolites. MS/MS fragmentation data should be collected for metabolite identification.
Data Analysis
-
Data Preprocessing: The raw LC-MS data would be processed using software such as XCMS or MZmine for peak detection, alignment, and integration.
-
Statistical Analysis: Multivariate statistical analyses, including Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), would be employed to identify metabolites that are significantly different between the high and low this compound groups.
-
Metabolite Identification: Differentially expressed metabolites would be putatively identified by comparing their accurate mass and MS/MS fragmentation patterns with online databases (e.g., METLIN, MassBank) and literature data. Confirmation would require comparison with authentic standards where possible.[10]
-
Pathway Analysis: Identified metabolites would be mapped to metabolic pathways using databases like KEGG to understand the biochemical differences between the two groups.
Hypothetical Comparative Metabolomics Data
The following table represents a hypothetical outcome of the comparative metabolomics study, showcasing potential differentially expressed metabolites between high and low this compound-producing Periandra dulcis plants.
| Metabolite Class | Metabolite Name | Fold Change (High/Low) | p-value | Putative Identification |
| Triterpenoid Saponins | This compound | 15.2 | < 0.001 | Confirmed with standard |
| Periandrin IV | 8.5 | < 0.001 | Database Match | |
| Soyasaponin I | 3.1 | < 0.01 | Database Match | |
| Triterpenoid Precursors | β-amyrin | 5.7 | < 0.001 | Database Match |
| 2,3-Oxidosqualene | 4.2 | < 0.01 | Database Match | |
| Flavonoids | Kaempferol-3-O-glucoside | 0.4 | < 0.05 | Database Match |
| Quercetin | 0.6 | < 0.05 | Database Match | |
| Amino Acids | Arginine | 2.5 | < 0.01 | Confirmed with standard |
Interpretation of Hypothetical Data:
This hypothetical data suggests that in high this compound-producing plants, there is a significant upregulation of the triterpenoid saponin biosynthesis pathway, evidenced by the increased abundance of this compound and its precursors like β-amyrin and 2,3-oxidosqualene. Conversely, a downregulation of the flavonoid pathway might indicate a metabolic trade-off, where the plant allocates more resources to saponin production. The increase in certain amino acids like arginine could be linked to nitrogen metabolism supporting the increased enzymatic activity required for saponin biosynthesis.
Conclusion
This guide provides a comprehensive framework for conducting a comparative metabolomics study on Periandra dulcis with varying this compound content. By following the proposed experimental protocols and data analysis strategies, researchers can gain valuable insights into the metabolic landscape of this medicinally important plant. The identification of key metabolites and pathways associated with high this compound accumulation will be instrumental for future breeding programs and the development of biotechnological approaches for enhanced production of this valuable compound.
References
- 1. Triterpenoid Saponin Biosynthetic Pathway Profiling and Candidate Gene Mining of the Ilex asprella Root Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.uoa.gr [scholar.uoa.gr]
- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 6. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 10. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Periandrin V
For Immediate Reference by Laboratory and Drug Development Professionals
The proper disposal of Periandrin V, a potent cytotoxic agent, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a hazardous substance, this compound and all associated waste must be managed following stringent protocols in compliance with local, state, and federal regulations. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.
I. Waste Identification and Segregation
Proper identification and segregation of this compound waste at the point of generation are the foundational steps for safe disposal. All materials that have come into contact with this compound are considered hazardous waste.
Types of this compound Waste:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks, as well as lab supplies like pipette tips, tubes, and flasks.
-
Liquid Waste: Unused or expired solutions containing this compound, cell culture media, and any aqueous or solvent solutions used for cleaning and decontamination.
-
Sharps Waste: Needles, syringes, scalpels, and broken glass contaminated with this compound.
All waste must be segregated into clearly labeled, dedicated containers.[1][2] It is crucial to prevent the mixing of hazardous waste with general laboratory trash.
II. Personal Protective Equipment (PPE)
When handling this compound waste, personnel must wear appropriate PPE to minimize exposure risk. This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and potential for aerosolization.
Contaminated PPE should be disposed of as solid this compound waste immediately after use.
III. Step-by-Step Disposal Procedures
A. Solid Waste Disposal
-
Collection: Place all contaminated solid waste, including gloves, gowns, and lab supplies, into a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic Waste".[4][5] The label should also include the name of the chemical (this compound) and the accumulation start date.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Pickup: Once the container is full or the accumulation time limit is reached (typically 12 months, but institutional policies may vary), arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]
B. Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container material must be compatible with the solvents used.
-
Labeling: Clearly label the container with "Hazardous Waste," "Cytotoxic Waste," and the chemical name (this compound). Indicate the components of the liquid waste, including solvents and estimated concentration of this compound.
-
Storage: Keep the liquid waste container securely closed and stored in a secondary containment bin within the SAA to prevent spills.[8]
-
Disposal: Do not discharge liquid this compound waste down the drain.[5] All liquid hazardous waste must be collected by EHS or a certified hazardous waste vendor for proper treatment and disposal, which is typically high-temperature incineration.[2][9]
C. Sharps Waste Disposal
-
Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[1] These containers are often color-coded yellow or have a purple lid to indicate cytotoxic contamination.[1]
-
Labeling: The sharps container must be labeled with "Chemo Sharps" or "Cytotoxic Sharps Waste".[3]
-
Handling: Never recap, bend, or break contaminated needles. Do not overfill the sharps container.
-
Disposal: Once the sharps container is three-quarters full, seal it and place it in the designated solid cytotoxic waste container for pickup and incineration.[3]
IV. Spill Management
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.
-
Don PPE: Before cleaning, put on the appropriate PPE, including double gloves, a gown, eye protection, and a respirator if necessary.
-
Containment: For liquid spills, use absorbent pads from a chemotherapy spill kit to contain the spill. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Cleanup: Carefully clean the area, working from the outside in. All cleanup materials must be disposed of as this compound solid waste.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent, followed by a rinse with water.
-
Report: Report the spill to the laboratory supervisor and EHS department, as required by institutional policy.
V. Data Presentation: this compound Disposal Summary
| Waste Type | Container Requirements | Labeling | Disposal Method |
| Solid Waste | Leak-proof, puncture-resistant container with a yellow chemotherapy waste bag.[3] | "Hazardous Waste," "Cytotoxic Waste," Chemical Name | Collection by EHS/certified vendor for incineration.[2][9] |
| Liquid Waste | Leak-proof, shatter-resistant, compatible container with secondary containment.[8] | "Hazardous Waste," "Cytotoxic Waste," Chemical Name, and Components | Collection by EHS/certified vendor for incineration.[2][9] |
| Sharps Waste | Puncture-resistant sharps container (yellow or with a purple lid).[1] | "Chemo Sharps" or "Cytotoxic Sharps Waste" | Seal and place in solid cytotoxic waste for incineration.[3] |
VI. Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found in the search results, the procedures outlined above are based on general best practices for the disposal of cytotoxic and hazardous laboratory chemicals. It is imperative to consult and adhere to your institution's specific chemical hygiene plan and hazardous waste management program.
VII. Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. acewaste.com.au [acewaste.com.au]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. epa.gov [epa.gov]
- 8. vumc.org [vumc.org]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
